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  • Product: 6-Chloro-3-fluoropicolinonitrile
  • CAS: 1207609-52-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 6-Chloro-3-fluoropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals CAS Number: 1207609-52-6 Introduction 6-Chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1207609-52-6

Introduction

6-Chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of chloro, fluoro, and nitrile functional groups on a pyridine scaffold, make it a valuable building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its synthesis, properties, reactivity, and applications, with a focus on its relevance to drug development.

Physicochemical Properties

6-Chloro-3-fluoropicolinonitrile is a solid at room temperature and requires storage in an inert atmosphere at 2-8°C.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1207609-52-6,
Molecular Formula C₆H₂ClFN₂,
Molecular Weight 156.54 g/mol ,
IUPAC Name 6-chloro-3-fluoro-2-pyridinecarbonitrile
Synonyms 6-chloro-3-fluoro-2-pyridinecarbonitrile
Physical Form Solid
Storage Temperature Inert atmosphere, 2-8°C,

Synthesis of 6-Chloro-3-fluoropicolinonitrile: A Plausible Pathway

Proposed Synthetic Workflow

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B   Nitration    (HNO₃/H₂SO₄) C 6-Chloro-3-nitro-2-aminopyridine B->C   Nucleophilic Aromatic Substitution    (NH₃) D 6-Chloro-3-fluoro-2-nitropyridine C->D   Balz-Schiemann Reaction    (HBF₄, NaNO₂) E 6-Chloro-3-fluoro-2-aminopyridine D->E   Reduction    (e.g., Fe/HCl) F 6-Chloro-3-fluoropicolinonitrile E->F   Sandmeyer Reaction    (NaNO₂, HCl, CuCN)

Caption: Proposed synthetic pathway for 6-Chloro-3-fluoropicolinonitrile.

Experimental Protocol (Proposed)

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Amination of 2,6-Dichloro-3-nitropyridine

  • In a sealed vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).

  • Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

  • Heat the mixture at an elevated temperature and pressure for several hours.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 6-chloro-3-nitro-2-aminopyridine.

Step 3: Fluorination via Balz-Schiemann Reaction

  • Dissolve 6-chloro-3-nitro-2-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Gently heat the solution to decompose the diazonium salt, leading to the formation of 6-chloro-3-fluoro-2-nitropyridine.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product, which can be further purified.

Step 4: Reduction of the Nitro Group

  • Suspend 6-chloro-3-fluoro-2-nitropyridine in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts and neutralize the filtrate.

  • Extract the product, 6-chloro-3-fluoro-2-aminopyridine, with an organic solvent.

Step 5: Cyanation via Sandmeyer Reaction

  • Dissolve 6-chloro-3-fluoro-2-aminopyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.

  • Allow the reaction to proceed for some time, then heat gently to ensure complete reaction.

  • Extract the final product, 6-Chloro-3-fluoropicolinonitrile, with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity Profile

The reactivity of 6-Chloro-3-fluoropicolinonitrile is governed by the interplay of its functional groups on the electron-deficient pyridine ring.

  • Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid (6-chloro-3-fluoropicolinic acid) under acidic or basic conditions. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

  • Chloro and Fluoro Groups: The halogen atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ). The chlorine at the 6-position is generally more susceptible to displacement by nucleophiles than the fluorine at the 3-position due to the stronger carbon-fluorine bond. However, reaction conditions can be tailored to selectively target either position.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The electron-withdrawing nature of the halogen and nitrile substituents makes the ring less susceptible to electrophilic attack.

Key Reactions

A 6-Chloro-3-fluoropicolinonitrile B Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) A->B C Hydrolysis (acid or base) A->C D Reduction of Nitrile (e.g., H₂, catalyst) A->D

Caption: Key reaction types of 6-Chloro-3-fluoropicolinonitrile.

Applications in Drug Discovery

Halogenated heterocycles are privileged scaffolds in drug discovery due to their ability to modulate physicochemical properties and engage in specific interactions with biological targets. The combination of chloro, fluoro, and nitrile groups in 6-Chloro-3-fluoropicolinonitrile makes it a particularly interesting building block.

A notable application of this compound is its identification as an impurity in the synthesis of Favipiravir , a broad-spectrum antiviral drug.[2] Favipiravir is a pyrazinecarboxamide derivative that has been used to treat various RNA virus infections.[2] The presence of 6-Chloro-3-fluoropicolinonitrile as a related substance highlights its role as a potential starting material or intermediate in synthetic routes to complex heterocyclic drugs.

The structural motifs present in 6-Chloro-3-fluoropicolinonitrile are found in numerous bioactive molecules. The picolinonitrile framework is a key component of various enzyme inhibitors and receptor modulators. The chloro and fluoro substituents can enhance metabolic stability, improve cell permeability, and introduce specific electronic effects that can fine-tune binding affinity to target proteins.

Safety Protocols

Handling 6-Chloro-3-fluoropicolinonitrile requires adherence to standard laboratory safety procedures for handling potentially hazardous chemicals. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other halogenated picolinonitriles, can provide guidance on necessary precautions.

Hazard Identification (based on related compounds):

  • Harmful if swallowed.[1][3]

  • May cause skin irritation.[3]

  • May cause serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-3-fluoropicolinonitrile is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its unique combination of functional groups provides a platform for diverse chemical modifications, enabling the exploration of new chemical space in the quest for more effective and safer therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists working in the field of medicinal chemistry.

References

  • Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

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  • Pharmaffiliates. Favipiravir and its Impurities. [Link]

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Exploratory

Unveiling the Molecular Signature: A Technical Guide to the Predicted Spectral Data of 6-Chloro-3-fluoropicolinonitrile

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of discovery. 6-Chloro-3-fluoropicolinonitrile, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of discovery. 6-Chloro-3-fluoropicolinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in agrochemical and pharmaceutical applications. Its unique substitution pattern—featuring a chloro, a fluoro, and a nitrile group on a pyridine ring—creates a distinct electronic environment that requires a multi-faceted analytical approach for complete characterization.

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 6-Chloro-3-fluoropicolinonitrile. As experimental spectra are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral signature. The narrative emphasizes the causality behind spectroscopic phenomena and outlines robust, self-validating protocols for data acquisition, offering a virtual roadmap for its empirical analysis.

The Structural Framework

A thorough spectral analysis begins with a clear understanding of the molecule's structure. The interplay of the electron-withdrawing and donating properties of the substituents on the pyridine ring governs the chemical behavior and, consequently, the spectral output.

cluster_workflow ¹H NMR Experimental Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquire Data Acquisition (400 MHz Spectrometer) Prep->Acquire Insert into magnet Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Generate FID Analyze Spectral Analysis (Shifts, Couplings, Integration) Process->Analyze Generate Spectrum

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Part 2: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

All six carbons in the pyridine ring are chemically distinct and should give rise to six separate signals. The chemical shifts are heavily influenced by the attached substituents and the ring nitrogen.

Predicted CarbonChemical Shift (δ, ppm)Rationale
C2 125 - 135Attached to the nitrile group and adjacent to the ring nitrogen. The C-F coupling will likely result in a doublet.
C3 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)Directly bonded to fluorine, resulting in a large one-bond C-F coupling and a significant downfield shift.
C4 140 - 150Deshielded by the adjacent fluorine and the para nitrogen atom. Will likely show a smaller C-F coupling.
C5 120 - 130Least affected by the strongly withdrawing groups, expected to be the most upfield of the CH carbons.
C6 150 - 160Attached to the electronegative chlorine atom and adjacent to the ring nitrogen, causing a strong downfield shift.
CN 115 - 120Typical chemical shift for a nitrile carbon.

Note: Predictions are based on additive models and data from similar substituted pyridines. [1][2][3]

Experimental Protocol

The procedure is similar to ¹H NMR, but with key parameter adjustments to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of solvent) is often required.

  • Instrument Setup:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' in Bruker TopSpin) is used to simplify the spectrum to singlets (though C-F couplings will remain).

    • Spectral Width: A wider spectral width is needed, typically 0-200 ppm.

    • Acquisition Time (AQ): Around 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is standard.

    • Number of Scans (NS): A significantly higher number of scans is necessary, often ranging from 256 to 1024 or more, to achieve an adequate signal-to-noise ratio.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2220 - 2240C≡N stretchStrong, SharpThe nitrile group has a characteristic, strong absorption in this region. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles. [4][5]
1550 - 1600C=C / C=N ring stretchMedium-StrongAromatic ring stretching vibrations are characteristic of the pyridine core.
1400 - 1480C=C / C=N ring stretchMedium-StrongA second set of aromatic ring stretching bands.
1100 - 1200C-F stretchStrongThe carbon-fluorine bond stretch is typically a strong and distinct absorption.
3050 - 3150Aromatic C-H stretchMedium-WeakStretching vibrations of the C-H bonds on the aromatic ring. [6]
700 - 850C-Cl stretchMedium-StrongThe carbon-chlorine bond stretch typically appears in this region of the spectrum.
Experimental Protocol: Ensuring Data Integrity

For a solid sample, two primary methods are employed:

  • Potassium Bromide (KBr) Pellet:

    • Rationale: This classic technique creates a solid solution of the analyte in an IR-transparent matrix.

    • Procedure:

      • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

      • Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

      • Place the disc in the spectrometer's sample holder for analysis. [7]2. Attenuated Total Reflectance (ATR):

    • Rationale: A modern, rapid technique requiring minimal sample preparation. Ideal for many solid and liquid samples. [8][9] * Procedure:

      • Place a small amount of the solid sample directly onto the ATR crystal (often diamond).

      • Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

      • Collect the spectrum.

cluster_ir Key Vibrational Modes of 6-Chloro-3-fluoropicolinonitrile Molecule C₆H₂ClFN₂ CN_stretch C≡N Stretch (2220-2240 cm⁻¹) Molecule->CN_stretch Ring_stretch Aromatic Ring Stretch (1400-1600 cm⁻¹) Molecule->Ring_stretch CF_stretch C-F Stretch (1100-1200 cm⁻¹) Molecule->CF_stretch CCl_stretch C-Cl Stretch (700-850 cm⁻¹) Molecule->CCl_stretch

Caption: Predicted key functional group vibrations in the IR spectrum.

Part 4: Mass Spectrometry - Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural elucidation. [10][11]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Rationale
156 / 158 [M]⁺˙ - Molecular Ion. The two peaks in a ~3:1 ratio are the hallmark of a monochlorinated compound, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
130 / 132 [M - CN]⁺ CN Loss of the nitrile radical is a plausible fragmentation pathway.
121 [M - Cl]⁺ Cl Loss of a chlorine radical to form a stable fluoropyridyl cation.

| 95 | [M - Cl - CN]⁺ | Cl, CN | Subsequent loss of the nitrile group after the initial loss of chlorine. |

Proposed Fragmentation Pathway

The fragmentation process under EI conditions is initiated by the ejection of an electron from the molecule, forming a radical cation (M⁺˙). The subsequent fragmentation is driven by the formation of stable ions and neutral radicals.

M [M]⁺˙ m/z 156/158 M_minus_Cl [M-Cl]⁺ m/z 121 M->M_minus_Cl - Cl• M_minus_CN [M-CN]⁺ m/z 130/132 M->M_minus_CN - •CN M_minus_Cl_CN [M-Cl-CN]⁺ m/z 95 M_minus_Cl->M_minus_Cl_CN - CN

Caption: A plausible fragmentation pathway for 6-Chloro-3-fluoropicolinonitrile under EI-MS.

Experimental Protocol
  • Sample Introduction: For a volatile solid, a direct insertion probe can be used. The sample is placed in a capillary tube and heated to ensure it has a sufficient vapor pressure (at least 10⁻⁶ torr) to enter the ion source. [12]2. Ionization: Standard EI is performed using a 70 eV electron beam. This high energy ensures reproducible fragmentation patterns that can be compared to library data. [13]3. Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for 6-Chloro-3-fluoropicolinonitrile. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers are better equipped to design experiments, interpret empirical data, and unequivocally confirm the structure of this and related molecules. The provided protocols emphasize robust and self-validating methodologies, ensuring that the acquired data is of the highest quality and integrity, which is the cornerstone of scientific advancement in drug discovery and materials science.

References

  • Varian, Inc. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Pfeiffer, M. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 654-658. [Link]

  • CFM-ID. (n.d.). CFM-ID: The Competitive Fragmentation Modeling for Metabolite Identification. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • UC Davis NMR Facility. (2004, November 10). Acquisition Commands and Parameters. [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. [Link]

  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. [Link]

  • YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Chem Help ASAP. [Link]

  • Su, B. M., & Boxer, S. G. (2015). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 119(43), 13644-13653. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. [Link]

  • YouTube. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Thermo Scientific. [Link]

  • ETH Zurich. (2018, September 20). 1D Acquisition. [Link]

  • arXiv. (n.d.). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

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  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Park, G. Y., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8193-8200. [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

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Foundational

Technical Guide: Safety, Handling, and Reactivity of 6-Chloro-3-fluoropicolinonitrile

Executive Technical Summary 6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a highly functionalized pyridine intermediate extensively utilized in the synthesis of pharmaceutical pharmacophores, particularly kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a highly functionalized pyridine intermediate extensively utilized in the synthesis of pharmaceutical pharmacophores, particularly kinase inhibitors (e.g., PI3K pathway targets) and agrochemical actives.

Its utility stems from its dual-electrophilic nature : it possesses two halogenated sites (6-Cl and 3-F) with distinct electronic environments, allowing for regioselective Nucleophilic Aromatic Substitution (SNAr). However, this high reactivity translates to significant handling risks, including severe skin/eye irritation, potential respiratory sensitization, and acute toxicity upon ingestion.

This guide provides a mechanistic approach to safety, moving beyond generic MSDS advice to address the specific physical and chemical behaviors of fluorinated pyridine nitriles.

Physicochemical & Reactivity Profile

Understanding the molecular behavior is the first step in designing a safe protocol.

Key Properties Table
PropertyDataOperational Implication
CAS Number 1207609-52-6Primary identifier for inventory/waste tracking.
Molecular Formula C₆H₂ClFN₂Halogenated aromatic nitrile.[1]
Molecular Weight 156.54 g/mol --
Physical State Solid (Crystalline powder)High risk of dust generation; requires containment.
Solubility DMSO, Methanol, DCMLipophilic nature facilitates skin absorption.
Reactivity Class Electrophile (SNAr active)Reacts exothermically with amines, thiols, and alkoxides.
Reactivity & Stability Mechanisms

The safety profile of this compound is dictated by its electron-deficient pyridine ring.

  • Regioselective SNAr: The nitrile group at C2 and the pyridine nitrogen strongly withdraw electron density. The C6-Chlorine (ortho to Nitrogen) and C3-Fluorine (ortho to Nitrile) are both activated.

    • Hazard:[1][2][3][4] Reactions with nucleophiles (e.g., primary amines) can be rapid and exothermic.

  • Hydrolysis Susceptibility: The nitrile group (-CN) can hydrolyze to a primary amide or carboxylic acid in the presence of strong acids or bases, potentially releasing ammonia or modifying the toxicity profile.

  • Thermal Decomposition: At elevated temperatures (>150°C) or under fire conditions, it releases toxic vapors including Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN).

Occupational Toxicology & Hazard Assessment

GHS Classification (Consolidated):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - Treat as Category 3 for R&D safety margins.[2]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[2][4]

  • STOT-SE: Category 3 (Respiratory Irritation).[2][4][5]

Mechanism of Toxicity: Unlike simple aliphatic nitriles, aromatic nitriles like 6-Chloro-3-fluoropicolinonitrile are generally more stable against metabolic release of cyanide. However, the halogenated pyridine motif is a known sensitizer .

  • Tissue Damage: The reactive halogens can alkylate biological nucleophiles (proteins/DNA), leading to contact dermatitis and cellular damage.

  • Systemic Absorption: Due to its lipophilicity (LogP ~1.5-2.0 estimated), it can cross the dermal barrier.

Strategic Handling & Engineering Controls[2]

Hierarchy of Controls (Decision Logic)

For solid handling, the primary risk is inhalation of dust and dermal contact.

SafetyLogic Start Handling 6-Chloro-3-fluoropicolinonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Scale Quantity? Solid->Scale Hood Standard Chemical Fume Hood (Sash at 18 inches) Solution->Hood Gloves Double Nitrile Gloves (Change immediately on splash) Solution->Gloves Small < 1 gram Scale->Small Large > 1 gram Scale->Large Small->Hood Containment Powder Containment Hood or HEPA Filtered Enclosure Large->Containment

Caption: Engineering control decision tree based on physical state and quantity.

Specific Protocols
A. Weighing & Transfer
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

  • Containment: Weigh inside a fume hood. If the balance is outside, use a tare-weighed closed vial method (weigh vial empty -> add solid in hood -> weigh vial sealed).

  • Solvent Addition: Add solvent gently down the side of the vessel to avoid displacing air rapidly, which can puff dust into the hood face.

B. Reaction Setup (Exotherm Management)

When performing SNAr reactions (e.g., displacing the 6-Cl with an amine):

  • Dilution: Dissolve the picolinonitrile in the solvent (e.g., THF, DMF) before adding the nucleophile/base.

  • Temperature Control: Cool the reaction vessel to 0°C during the addition of strong nucleophiles to manage the initial exotherm.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line, never sealed tight, as thermal runaway can generate pressure.

Emergency Response & Decontamination

First Aid
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[6][7]

  • Cyanide Note: While acute HCN evolution is unlikely under normal handling, if the compound is subjected to strong acids or fire, cyanide protocols (Amyl Nitrite/Hydroxocobalamin) should be available on-site as a precaution for nitrile compounds.

Chemical Decontamination (Spills)

Do not simply wipe up powder.

  • Wet Method: Cover the powder spill with a paper towel dampened with a compatible solvent (e.g., acetone or ethanol) or water to prevent dust generation.

  • Neutralization: For final surface cleaning, use a mild alkaline solution (1% NaOH) to hydrolyze trace residues, followed by water.

  • Waste: Double-bag all contaminated materials. Label as "Toxic Organic Solid."

Experimental Workflow: Representative SNAr Reaction

Objective: Safe displacement of 6-Cl with a primary amine.

ReactionWorkflow Step1 Dissolution (Substrate + Solvent) Step2 Cooling (Ice Bath, 0°C) Step1->Step2 Step3 Addition (Nucleophile/Base) Step2->Step3 Slow Addition Step4 Monitoring (TLC/LCMS) Step3->Step4 Step5 Quench (Dilute Acid/Water) Step4->Step5 Exotherm Risk!

Caption: Step-by-step workflow for Nucleophilic Aromatic Substitution emphasizing thermal control points.

Protocol Steps:

  • Charge: In a fume hood, charge a round-bottom flask with 1.0 eq of 6-Chloro-3-fluoropicolinonitrile.

  • Solvent: Add anhydrous THF (10 vol). Stir to dissolve.

  • Cool: Place flask in an ice/water bath.

  • Add Reagent: Add the amine (1.1 eq) and base (e.g., DIPEA, 1.2 eq) dropwise. Note: Monitor internal temperature if scale >5g.

  • Reaction: Allow to warm to room temperature.

  • Quench: Pour reaction mixture into saturated NH₄Cl solution. Caution: This step is often exothermic.

References

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 6-Chloro-3-fluoropicolinonitrile. Retrieved from

  • SynQuest Laboratories. (2024).[4] Safety Data Sheet: 6-Bromo-3-chloro-2-fluorobenzonitrile (Analogous Handling). Retrieved from [2]

  • Sigma-Aldrich. (2024).[4] Product Specification: 6-Chloro-3-fluoropicolinonitrile. Retrieved from

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins and Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Retrieved from

Sources

Exploratory

Solubility Profiling and Process Engineering of 6-Chloro-3-fluoropicolinonitrile

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Agrochemical Researchers. Executive Summary 6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Agrochemical Researchers.

Executive Summary

6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a critical halogenated pyridine building block, primarily utilized in the synthesis of next-generation agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical intermediates. Its unique substitution pattern—combining a lipophilic chlorine, an electronegative fluorine, and a polar nitrile group—creates a complex solubility profile that challenges standard purification protocols.

This guide provides a technical analysis of the compound's solubility behavior, thermodynamic drivers, and practical methodologies for solvent selection during reaction optimization and crystallization.

Physicochemical Characterization & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyValueImplication for Solubility
Molecular Weight 156.54 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Predicted) ~1.09Moderately lipophilic; prefers organic solvents over aqueous media.
H-Bond Donors 0Lack of donors limits solubility in protic solvents unless H-bonding acceptance is strong.
H-Bond Acceptors 3 (N-pyridine, N-nitrile, F)Good solubility in protic solvents (Alcohols) and polar aprotic solvents (DMF, DMSO).
Physical State Solid (Off-white)Dissolution is endothermic; solubility increases with temperature.
Thermodynamic Solubility Profile (Predicted)

Based on the Like-Dissolves-Like principle and Hansen Solubility Parameters (HSP) for chlorofluoropyridines, the solubility profile is categorized below.

Note: Values are estimated based on structural analogs (e.g., 3,6-dichloropicolinic acid derivatives) to guide experimental design.

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Process Utility
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL) Reaction medium (S_NAr reactions).
Moderately Polar Acetone, Ethyl Acetate, THFHigh (>50 mg/mL) Extraction, Dissolution for transfer.
Chlorinated Dichloromethane (DCM), ChloroformVery High (>150 mg/mL) Primary extraction solvent; high solvation power.
Protic (Alcohols) Methanol, Ethanol, IPAModerate (10-50 mg/mL) Crystallization (Solvent).
Non-Polar Hexane, Heptane, TolueneLow (<5 mg/mL) Crystallization (Anti-solvent).
Aqueous Water, pH 7 BufferVery Low (<0.5 mg/mL) Wash solvent to remove inorganic salts.

Experimental Protocol: Determination of Solubility Curves

For precise process control, experimental solubility data must be generated. The following protocol ensures self-validating results using the Isothermal Saturation Method .

Workflow Diagram

The following Graphviz diagram illustrates the standard operating procedure (SOP) for solubility determination.

Solubility_Protocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration Filtration Syringe Filtration (0.45 µm PTFE) Equilibration->Filtration TempControl Temp Control (± 0.1°C) TempControl->Equilibration Maintains T Dilution Dilution (Mobile Phase) Filtration->Dilution Analysis HPLC-UV Analysis (254 nm) Dilution->Analysis Data Solubility Curve Calculation Analysis->Data

Caption: Step-by-step workflow for gravimetric or HPLC-based solubility determination.

Detailed Methodology
  • Preparation: Add excess 6-Chloro-3-fluoropicolinonitrile solid to 5 mL of the target solvent in a crimp-top vial.

  • Equilibration: Place vials in a thermostatic shaker bath. Agitate at 200 rpm for 24–48 hours to ensure thermodynamic equilibrium.

    • Validation Check: If the solid completely dissolves, add more solid until a persistent precipitate remains.

  • Sampling: Stop agitation and allow the suspension to settle for 1 hour at the target temperature.

  • Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter (compatible with organic solvents), filter the supernatant into a tared vial.

    • Critical Step: Pre-warming the syringe prevents precipitation during filtration (especially for high-temperature samples).

  • Quantification:

    • Gravimetric: Evaporate solvent under nitrogen flow and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate with Acetonitrile/Water (50:50) and analyze via HPLC-UV (C18 column, detection at ~254 nm).

Process Engineering: Crystallization & Purification

Solubility data directly informs the purification strategy. For 6-Chloro-3-fluoropicolinonitrile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended due to the steep solubility gradient in organic solvents.

Solvent/Anti-Solvent Systems
  • System A (Yield Focused): Ethyl Acetate (Solvent) + Heptane (Anti-Solvent).

    • Mechanism:[1][2][3] Dissolve in hot EtOAc; slowly add Heptane to lower solubility power; cool to 5°C.

  • System B (Purity Focused): Ethanol or IPA (Single Solvent).

    • Mechanism:[1][2][3] Dissolve at reflux; cool slowly to ambient temperature. The moderate solubility in alcohols allows for better rejection of impurities.

Purification Logic Flow

This diagram details the decision matrix for purifying the crude intermediate.

Purification_Logic Crude Crude 6-Chloro-3-fluoropicolinonitrile SolventSelect Select Solvent: Ethyl Acetate or Ethanol Crude->SolventSelect Dissolution Heat to Reflux (T > 60°C) SolventSelect->Dissolution FiltrationHot Hot Filtration (Remove Insolubles) Dissolution->FiltrationHot Crystallization Controlled Cooling (Rate: 10°C/hr) FiltrationHot->Crystallization AntiSolvent Optional: Add Heptane (Cloud Point) Crystallization->AntiSolvent If Yield Low Isolation Filtration & Wash (Cold Solvent) Crystallization->Isolation AntiSolvent->Isolation Drying Vacuum Drying (< 40°C) Isolation->Drying

Caption: Decision matrix for the recrystallization and isolation of the target picolinonitrile.

Safety & Handling Considerations

  • Reactivity: The nitrile group is stable under neutral conditions but can hydrolyze in strong acid/base at high temperatures. The C-Cl and C-F bonds are susceptible to nucleophilic aromatic substitution (

    
    ), particularly in polar aprotic solvents like DMF.
    
  • Solvent Compatibility: Avoid using nucleophilic solvents (e.g., amines) at high temperatures to prevent side reactions displacing the chlorine or fluorine atoms.

  • Thermal Stability: Store under inert atmosphere at 2-8°C. Ensure drying temperatures do not exceed the melting point (approx. solid phase transition) to avoid sintering.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Reference for thermodynamic modeling methodology).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-3-fluoropicolinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry 6-Chloro-3-fluoropicolinonitrile is a highly functionalized pyridine derivative that serves as a crucial building block in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

6-Chloro-3-fluoropicolinonitrile is a highly functionalized pyridine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of substituents on the pyridine ring: a chloro group, a fluoro group, and a nitrile moiety. Each of these functional groups imparts specific physicochemical properties that are highly sought after by researchers and drug development professionals.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, specifically chlorine and fluorine, can significantly modulate a molecule's characteristics. Fluorine, with its high electronegativity and small size, can alter acidity (pKa), improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1] The chlorine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. Finally, the nitrile group is a versatile functional group that is relatively stable metabolically but can act as a hydrogen bond acceptor or be transformed into other key functionalities like amines or carboxylic acids.[2]

This guide provides a comprehensive overview of 6-Chloro-3-fluoropicolinonitrile, detailing its physicochemical properties, outlining a robust synthetic protocol with mechanistic insights, and exploring its applications as a pivotal intermediate in the development of novel therapeutic agents.

Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Chloro-3-fluoropicolinonitrile is essential for its effective use in synthesis and research. The key data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 6-chloro-3-fluoro-2-pyridinecarbonitrile
CAS Number 1207609-52-6,
Molecular Formula C₆H₂ClFN₂,
Molecular Weight 156.54 g/mol
Boiling Point 226.5 ± 35.0 °C (Predicted)
Physical Form Off-white to light yellow solid,
Density 1.43 ± 0.1 g/cm³ (Predicted)
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C,

The predicted boiling point suggests that the compound is relatively non-volatile under standard conditions, consistent with its solid state at room temperature. The requirement for refrigerated storage under an inert atmosphere indicates a potential sensitivity to moisture or air, which is a critical consideration for maintaining its purity and reactivity over time.

Synthesis of 6-Chloro-3-fluoropicolinonitrile: A Mechanistic Approach

While multiple synthetic routes to substituted picolinonitriles exist, a common and effective strategy involves the functionalization of a pre-existing pyridine ring. The following protocol is a representative synthesis based on established chemical transformations, such as nucleophilic aromatic substitution for cyanation, which offers a logical and field-proven pathway to the target molecule.

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Material: 2,6-dichloro-3-fluoropyridine Process Nucleophilic Aromatic Substitution (SNAr) Start->Process 1. React with Reagent Reagent: Sodium Cyanide (NaCN) Solvent: DMSO Reagent->Process Workup Reaction Quench & Purification Process->Workup 2. Reaction Product Final Product: 6-Chloro-3-fluoropicolinonitrile Workup->Product 3. Isolation

Caption: Proposed synthesis of 6-Chloro-3-fluoropicolinonitrile via SNAr.

Detailed Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution (Cyanation)

This procedure is adapted from methodologies for the cyanation of halopyridines.[3]

  • Reactor Setup: To a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet, add 40 g of dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 5.5 g of sodium cyanide (NaCN) to the DMSO. Stir the mixture to ensure a uniform suspension.

    • Causality: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

  • Substrate Addition: Over a period of approximately 20-30 minutes, carefully add 16.6 g of 2,6-dichloro-3-fluoropyridine to the reaction mixture.

    • Self-Validation: The slow addition is crucial to control the exotherm of the reaction. A rapid increase in temperature could lead to side reactions and a decrease in selectivity and yield. Monitoring the internal temperature ensures the reaction proceeds safely.

  • Reaction Conditions: Slowly heat the reaction mixture to a temperature of 65-75°C. Maintain this temperature with stirring for 4-6 hours.

    • Expertise: The 2-position (alpha to the nitrogen) is highly activated towards nucleophilic attack. However, the 6-position is also activated. Cyanide will preferentially displace the chlorine at the 2-position to form the thermodynamically more stable picolinonitrile product. The fluorine at the 3-position is less labile under these conditions. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC/GC), allow the mixture to cool to room temperature (approx. 25°C). Carefully pour the reaction mixture into 150 mL of ice water.

    • Causality: Quenching the reaction in ice water precipitates the organic product, which has low solubility in water, while the inorganic salts (e.g., NaCl, excess NaCN) remain dissolved in the aqueous phase.

  • Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water. Allow the crude product to air-dry. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 6-Chloro-3-fluoropicolinonitrile.

Applications in Drug Discovery & Development

6-Chloro-3-fluoropicolinonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a precursor to a wide range of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for selective and sequential chemical modifications.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The nitrile and chloro functionalities on the 6-Chloro-3-fluoropicolinonitrile scaffold can be elaborated to build molecules that target specific ATP-binding sites in kinases, a class of enzymes often implicated in cancer and inflammatory diseases.

  • Bioisosteric Replacement: In drug design, the nitrile group can serve as a bioisostere for other functional groups. For instance, cyanopyridines can act as more potent bioisosteres for structures involving a hydrogen-bonded water molecule, potentially increasing binding affinity by displacing that water molecule from a protein's active site.[2]

  • Vector for Further Synthesis: The chloro group at the 6-position is particularly susceptible to displacement or participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR) during a drug discovery campaign.[4]

Safety, Handling, and Storage

As a chemical intermediate, 6-Chloro-3-fluoropicolinonitrile must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification
Hazard ClassStatementGHS PictogramSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed.GHS07,
Precautionary Measures & Protocols
  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, keep under an inert atmosphere at 2-8°C to ensure long-term stability and purity.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • In case of eye/skin contact: Immediately flush with plenty of water for at least 15 minutes.

This self-validating system of precautions ensures that the risks associated with handling this compound are minimized, promoting a safe laboratory environment.

Conclusion

6-Chloro-3-fluoropicolinonitrile represents a confluence of desirable features for modern synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a synthetically accessible structure, make it a valuable tool for researchers. The strategic arrangement of its chloro, fluoro, and nitrile groups provides a versatile platform for constructing novel molecular entities with therapeutic potential. By understanding its properties, synthesis, and safe handling, professionals in drug discovery and development can effectively leverage this compound to accelerate their research and contribute to the advancement of new medicines.

References

  • Pipzine Chemicals. (n.d.). 2-Pyridinecarbonitrile, 6-chloro-3-nitro. Retrieved from [Link]

  • Google Patents. (2012). Preparing method of 2-chloro-3-fluoropyridine. (CN102584689A).
  • Google Patents. (2012). Synthesis method of 2-chlorine-3-cyanopyridine. (CN101941943A).
  • Google Patents. (2010). Preparation method of 2-chloro-3-cyanopyridine. (CN101659637A).
  • Patsnap Eureka. (n.d.). Preparation method of 2-chloro-3-cyanopyridine. Retrieved from [Link]

  • Google Patents. (1972). Vapor phase synthesis of chlorinated aromatic nitriles. (US3652637A).
  • Google Patents. (1988). Preparation of 2-cyano-6-chloropyridine compounds. (US4766219A).
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (EP2901857A1).
  • PubChem. (n.d.). 6-Chloro-3-methylpicolinonitrile. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

Sources

Exploratory

The IUPAC &amp; Technical Core of 6-Chloro-3-fluoropicolinonitrile

The following technical guide provides an in-depth analysis of 6-Chloro-3-fluoropicolinonitrile , focusing on its nomenclature, structural properties, synthetic pathways, and application as a critical scaffold in modern...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-3-fluoropicolinonitrile , focusing on its nomenclature, structural properties, synthetic pathways, and application as a critical scaffold in modern agrochemical discovery.

CAS Registry Number: 1207609-52-6 Molecular Formula: C₆H₂ClFN₂ Molecular Weight: 156.54 g/mol

Nomenclature Deconstruction & Identity

The name 6-Chloro-3-fluoropicolinonitrile is a semi-systematic IUPAC name derived from the retained trivial name "picolinonitrile." For rigorous documentation in patent filings and regulatory submissions, the fully systematic name is required.

Systematic Derivation
  • Parent Structure: The core heterocycle is pyridine .

  • Principal Functional Group: The nitrile group (-C≡N) takes precedence over halogens, defining the suffix as -carbonitrile . Carbon atoms in the nitrile group are not counted as part of the ring numbering but determine the position of C-1 (the atom attached to the nitrile) in acyclic systems. However, in heterocycles, the heteroatom (Nitrogen) is position 1.

  • Numbering Logic:

    • Nitrogen is assigned position 1 .

    • The carbonitrile group is at position 2 (defining the parent "picolinonitrile" or "pyridine-2-carbonitrile").

    • Substituents are numbered to give the lowest locants.

      • Fluoro is at position 3 .[1][2][3]

      • Chloro is at position 6 .[2][4][5][6][7][8]

Official IUPAC Name: 6-chloro-3-fluoropyridine-2-carbonitrile

Structural Visualization

The locant assignment is critical for understanding the reactivity of this molecule, particularly in Nucleophilic Aromatic Substitution (


) reactions.

G Figure 1: Numbering Scheme of 6-Chloro-3-fluoropicolinonitrile N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 CN CN C2->CN Principal Group C4 C (4) C3->C4 F F C3->F Ortho to CN C5 C (5) C4->C5 C6 C (6) C5->C6 C6->N1 Cl Cl C6->Cl Alpha to N

Structural Logic & Reactivity Profile

This molecule is designed as a "linchpin" intermediate. Its value lies in the differential reactivity of the halogen substituents, controlled by the electron-deficient pyridine ring.

Electronic Effects
  • Pyridine Nitrogen (N1): Withdraws electron density, activating positions 2, 4, and 6 for nucleophilic attack.

  • Nitrile (C2): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It highly activates the adjacent C3 position.

  • Fluorine (C3): Located ortho to the nitrile. While fluorine is an EWG, the C-F bond is strong (

    
    ). In this scaffold, the 3-F is often a "blocking group" to prevent metabolic degradation or to modulate pKa in the final drug/agrochemical.
    
  • Chlorine (C6): Located alpha to the pyridine nitrogen. This position is highly activated for

    
    . The C-Cl bond is weaker than C-F, making it the primary site for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex biaryl systems.
    
Physicochemical Properties
PropertyValueSignificance
Physical State Solid (Off-white)Stable handling for solid-phase synthesis.
Melting Point 89–91 °CIndicates high crystallinity; useful for purification.
Boiling Point ~226 °C (Predicted)High thermal stability allows high-temp reactions (e.g., Halex).
pKa -8.11 (Predicted)Extremely weak base due to EWG accumulation.
LogP ~1.8Moderate lipophilicity; suitable for agrochemical uptake.

Synthetic Pathways

The synthesis of 6-chloro-3-fluoropicolinonitrile is non-trivial due to the need for regioselectivity between the 3- and 6-positions. Two primary industrial routes exist.[4]

Route A: The "Halex" (Halogen Exchange) Strategy

This is the preferred industrial route for introducing fluorine into electron-deficient heterocycles. It leverages the difference in activation energy at the C3 and C6 positions.

  • Precursor: 3,6-Dichloropicolinonitrile.

  • Reagent: Anhydrous Potassium Fluoride (KF).

  • Catalyst: Phase Transfer Catalyst (e.g., 18-Crown-6 or Tetraphenylphosphonium bromide).

  • Solvent: Polar Aprotic (Sulfolane or DMSO) at high temperature (130–160°C).

Mechanism: The


 reaction occurs preferentially at C3 because the transition state is stabilized by the adjacent nitrile group (ortho-effect), despite C6 being alpha to nitrogen. However, over-fluorination (forming 3,6-difluoro) is a common side reaction requiring precise stoichiometric control.
Route B: De Novo Cyanation

This route builds the nitrile group last, avoiding hydrolysis issues during early steps.

  • Starting Material: 2,6-Dichloro-3-fluoropyridine.[3][5][9]

  • Reagent: CuCN (Rosenmund-von Braun) or Zn(CN)₂ / Pd-catalyst.

  • Selectivity: The chlorine at C2 (flanked by N and F) is more reactive than C6, allowing selective cyanation at C2 to yield the target.

Synthesis Figure 2: Convergent Synthetic Strategies for 6-Chloro-3-fluoropicolinonitrile Start1 3,6-Dichloropicolinonitrile Reagent1 KF, 18-Crown-6 Sulfolane, 140°C (Halex Reaction) Target 6-Chloro-3-fluoropicolinonitrile (Target Scaffold) Start1->Target Selective Fluorination (C3) Start2 2,6-Dichloro-3-fluoropyridine Reagent2 Zn(CN)₂, Pd(PPh₃)₄ DMF, 80°C (Selective Cyanation) Start2->Target Selective Cyanation (C2) Product Arylex™ Active (Halauxifen-methyl) Target->Product 1. Arylation (Suzuki at C6) 2. Hydrolysis/Esterification

Applications in Drug & Agrochemical Development

This molecule is a quintessential "building block" for auxinic herbicides .

The Arylex™ Connection

The 6-chloro-3-fluoropicolinonitrile scaffold is the structural core of Halauxifen-methyl (Trade name: Arylex™).

  • Mechanism of Action: Synthetic auxin (Group 4 herbicide). It mimics indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin ligase complex.

  • Role of the Scaffold:

    • Nitrile (C2): Hydrolyzed in vivo or chemically to the carboxylic acid (or ester), which is the requisite pharmacophore for auxin binding.

    • Fluoro (C3): Provides metabolic stability and steric optimization within the TIR1 binding pocket.

    • Chloro (C6): Serves as the attachment point for the 4-amino-3-chloro-6-aryl moiety (via cross-coupling), which provides specificity for weed biotypes.

Pharmaceutical Utility

While dominant in agrochemicals, this scaffold is also explored in medicinal chemistry for:

  • Kinase Inhibitors: The pyridine nitrogen can accept hydrogen bonds in the ATP-binding pocket of kinases.

  • Antibiotics: Similar fluorinated pyridinecarbonitriles are precursors for naphthyridine-based antibiotics (e.g., Gemifloxacin analogs).[3][10]

References

  • PubChem. (2025). 6-Chloro-3-fluoropyridine-2-carboxylic acid (Derivative Context). National Library of Medicine. [Link]

  • Google Patents. (2015). Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)

Sources

Foundational

6-Chloro-3-fluoropicolinonitrile material safety data sheet (MSDS)

Technical Monograph: 6-Chloro-3-fluoropicolinonitrile Safety, Handling, and Synthetic Utility Guide for Research & Development Executive Summary 6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a high-value hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Chloro-3-fluoropicolinonitrile Safety, Handling, and Synthetic Utility Guide for Research & Development

Executive Summary

6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a high-value heteroaromatic building block utilized primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical kinase inhibitors. Its structural uniqueness lies in the trifecta of functional handles: an electron-withdrawing nitrile group at C2, a fluorine atom at C3 modulating electronic properties, and a reactive chlorine at C6 primed for nucleophilic aromatic substitution (SNAr).

This guide transcends standard MSDS requirements, offering researchers a mechanistic understanding of the compound's reactivity, toxicology, and handling protocols to ensure data integrity and personnel safety.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 6-Chloro-3-fluoro-2-pyridinecarbonitrile
CAS Number 1207609-52-6
Molecular Formula C₆H₂ClFN₂
Molecular Weight 156.55 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM
Melting Point Solid at RT (Exact MP varies by polymorph/purity)
Storage Condition 2–8°C , Inert Atmosphere (Ar/N₂)

Hazard Profiling & Toxicology (The "Why")

Standard MSDS documents list hazards; this section explains the causality based on structure-activity relationships (SAR).

  • Acute Toxicity (H302/H301):

    • Mechanism: Pyridine nitriles can metabolize to release cyanide ions or interfere with enzymatic pathways. The electron-deficient ring enhances cellular uptake.

    • Risk: Classified as Harmful/Toxic if swallowed . Treat as a potent bioactive agent.

  • Skin & Eye Irritation (H315/H319):

    • Mechanism: The activated C6-Chlorine is an electrophile. Upon contact with mucosal membranes (nucleophilic sites on proteins), it can undergo alkylation reactions, causing sensitization and chemical burns.

  • Fluorine Effect:

    • The C3-Fluorine atom increases lipophilicity and metabolic stability but also enhances the electrophilicity of the ring, making the compound a potential skin sensitizer.

Safe Handling & Storage Protocols

A. Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a glovebox.

  • Ventilation: Ensure face velocity >0.5 m/s to prevent dust inhalation.

B. Storage Integrity (Cold Chain)
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen .[1] Moisture can hydrolyze the nitrile group to the amide (6-chloro-3-fluoropicolinamide), degrading purity.

C. Personal Protective Equipment (PPE)
  • Hands: Double nitrile gloves (0.11 mm min. thickness).

  • Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).

  • Eyes: Chemical splash goggles.

Emergency Response Protocol

Figure 1: Emergency Spill & Exposure Decision Matrix This workflow dictates the immediate actions required upon accidental release.

SpillResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Solid Spill (Powder) Type->Spill Exposure Personnel Exposure Type->Exposure ActionSpill 1. Evacuate Area 2. Don Full PPE 3. Cover with damp pad (avoid dust) Spill->ActionSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Disposal Dispose as Hazardous Chemical Waste (Tag: Toxic) ActionSpill->Disposal WashSkin Wash with soap/water for 15 min. Discard clothing. Skin->WashSkin WashEye Flush with water for 15 min. Lift eyelids. Eye->WashEye Medical Seek Immediate Medical Attention WashSkin->Medical WashEye->Medical

Caption: Protocol for managing solid spills and personnel exposure. Immediate containment of dust is critical.

Synthetic Utility & Reactivity[2][3]

For the researcher, understanding the regioselectivity of 6-Chloro-3-fluoropicolinonitrile is paramount. The molecule offers two primary electrophilic sites and one hydrolyzable group.

A. Nucleophilic Aromatic Substitution (SNAr)

The C6-Chlorine is the most reactive site for SNAr due to the para-relationship with the ring nitrogen and the electron-withdrawing nitrile at C2.

  • Protocol Tip: Reactions with amines or thiols proceed readily in mild bases (e.g., K₂CO₃/DMF).

  • Validation: Monitor disappearance of the starting material (LCMS [M+H]⁺ 157) and appearance of the substituted product.

B. Nitrile Hydrolysis

The C2-Nitrile can be hydrolyzed to the carboxylic acid (6-chloro-3-fluoropicolinic acid) or amide.

  • Risk: Unintentional hydrolysis occurs if the reaction mixture is too acidic/basic or wet.

  • Utility: Controlled hydrolysis is used to generate picolinic acid scaffolds for herbicide synthesis (e.g., Arylex analogs).

Figure 2: Synthetic Reactivity Pathways Visualizing the divergent synthesis options based on reaction conditions.

Reactivity Core 6-Chloro-3-fluoropicolinonitrile (C6H2ClFN2) SnAr S_NAr Reaction (Nucleophilic Attack) Core->SnAr  R-NH2 / Base    (Attacks C6-Cl)   Hydrolysis Nitrile Hydrolysis Core->Hydrolysis  NaOH / H2O    (Attacks C2-CN)   Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling  Ar-B(OH)2 / Pd(0)    (Attacks C6-Cl)   Prod_SnAr 6-Amino/Thio-Derivatives (Kinase Inhibitor Core) SnAr->Prod_SnAr Prod_Acid 6-Chloro-3-fluoropicolinic Acid (Agrochemical Precursor) Hydrolysis->Prod_Acid Prod_Biaryl 6-Aryl-3-fluoropicolinonitrile Coupling->Prod_Biaryl

Caption: Synthetic divergence. The C6-Cl site is activated for both SnAr and Pd-catalyzed coupling, while C2-CN allows for acid/amide generation.

Disposal & Regulatory Compliance

  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Neutralization: Do not attempt to neutralize in the lab; send to a licensed incinerator equipped with scrubbers (to handle HF/HCl generation).

  • Regulatory: Ensure compliance with local EPA/REACH regulations regarding fluorinated pyridines.

References

  • National Institutes of Health (NIH) . (2012). Nucleophilic aromatic substitution reactions of chloroazines. PubMed. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Validation: 6-Chloro-3-fluoropicolinonitrile

The following is an in-depth technical guide on the commercial sourcing, quality validation, and application logic of 6-Chloro-3-fluoropicolinonitrile . A Guide for Pharmaceutical & Agrochemical Development Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the commercial sourcing, quality validation, and application logic of 6-Chloro-3-fluoropicolinonitrile .

A Guide for Pharmaceutical & Agrochemical Development

Executive Summary: The Fluorinated Scaffold

6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6 ) is a critical heterocyclic building block used primarily in the synthesis of next-generation arylpicolinate herbicides (synthetic auxins) and kinase inhibitor pharmaceuticals .[1] Its structural value lies in the specific 3,6-substitution pattern of the pyridine ring, where the electron-withdrawing fluorine atom at position 3 modulates the pKa and metabolic stability of downstream derivatives, while the chlorine at position 6 serves as a versatile handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (


).

This guide provides a technical framework for sourcing this intermediate, focusing on impurity profiling, synthesis-driven quality control (QC), and supplier validation.

Chemical Profile & Synthetic Logic

Understanding the synthesis of this molecule is the only way to predict and detect "silent" impurities that do not appear on a standard Certificate of Analysis (CoA).

Identity:

  • IUPAC Name: 6-Chloro-3-fluoropyridine-2-carbonitrile[1]

  • CAS Number: 1207609-52-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.54 g/mol

2.1 Dominant Synthetic Routes & Impurity Mapping

Commercial production typically follows one of two routes. The route chosen by the supplier dictates the impurity profile you must screen for.

  • Route A: Cyanation of Dichlorofluoropyridine (Common)

    • Precursor: 2,6-Dichloro-3-fluoropyridine.[1]

    • Mechanism:[2][3][4][5][6] Nucleophilic displacement of the C2-chlorine using a cyanide source (e.g., CuCN, Zn(CN)2) or Ammoxidation.

    • Critical Impurities:

      • Regioisomers: 2-Chloro-6-cyano-3-fluoropyridine (if the cyanation occurs at the wrong position).[1]

      • Over-reaction: 2,6-Dicyano-3-fluoropyridine (bis-nitrile).[1]

      • Metal Residues: Copper (Cu) or Palladium (Pd) levels, which can poison downstream catalysts in drug synthesis.

  • Route B: Functionalization of Picoline Derivatives (Alternative)

    • Precursor: 6-Chloro-3-fluoro-2-methylpyridine.[1][6][7]

    • Mechanism:[2][3][4][5][6] Oxidation of the methyl group to the acid, followed by conversion to the nitrile.

    • Critical Impurities:

      • Hydrolysis Byproducts: 6-Chloro-3-fluoropicolinic acid (incomplete conversion).[1]

      • Oxidative residuals: Manganese or Chromium traces (if permanganate/dichromate oxidants were used).

2.2 Synthesis & Impurity Pathway Diagram

The following diagram illustrates the origin of critical impurities based on the synthetic route.

SynthesisPathways StartA 2,6-Dichloro-3-fluoropyridine (Precursor A) Target 6-Chloro-3-fluoropicolinonitrile (Target) StartA->Target Cyanation (CuCN/Pd) Impurity1 Impurity: 2,6-Dicyanopyridine (Over-reaction) StartA->Impurity1 Double Cyanation Impurity2 Impurity: Regioisomer (2-Cl, 6-CN) StartA->Impurity2 Wrong Site Attack StartB 6-Chloro-3-fluoro-2-methylpyridine (Precursor B) StartB->Target Oxidation + Dehydration Impurity3 Impurity: Picolinic Acid (Hydrolysis) StartB->Impurity3 Incomplete Dehydration

Caption: Figure 1. Synthetic origins of critical impurities. Route A (Cyanation) risks regioisomers; Route B (Oxidation) risks acid contamination.

Commercial Supplier Landscape

Suppliers for this intermediate fall into three distinct tiers. Sourcing strategy should depend on your development phase (Discovery vs. GMP Scale-up).[1]

Tier 1: Validated Manufacturing Sources (Scale-Up/GMP)

These entities often possess the actual reactor capacity and process technology.[1] They are best for kg-to-metric ton requirements.[1]

  • BLD Pharm (Shanghai/Global): Strong capability in fluorinated heterocycles. Offers detailed CoAs including NMR/HPLC.

  • ChemScene: Specializes in active building blocks; reliable for bridging the gap between gram-scale and pilot-scale.[1]

  • Apollo Scientific (UK/US): Excellent for Western-compliance documentation, though often acts as a high-QC distributor for Asian manufacturers.[1]

Tier 2: Catalog & Research Suppliers (Discovery)

Best for <100g needs where speed is prioritized over bulk pricing.

  • Sigma-Aldrich (Merck): High reliability, but typically re-packages from Tier 1 sources with added QC.

  • Combi-Blocks: Known for having "in-stock" availability of specific halo-pyridines.[1]

Tier 3: Aggregators (Caution Advised)
  • General Chemical Marketplaces (e.g., Molbase, ChemicalBook): Use these only to identify leads. Never purchase without an independent batch sample validation, as "ghost listings" are common.

Quantitative Data: Typical Commercial Specifications

Parameter Standard Grade High/Pharma Grade Critical Note

| Purity (HPLC) |


 | 

| 95% is insufficient for late-stage coupling due to potential catalyst poisoning.[1] | | Water Content |

|

| Nitriles can hydrolyze to amides/acids if wet. | | Pd/Cu Content | Not Listed |

| Critical if used in subsequent Suzuki couplings. | | Appearance | Off-white solid | White crystalline | Yellowing indicates oxidation or nitro-impurities.[1] |
Technical Validation Protocol (The "Self-Validating" System)

Do not trust the supplier's CoA blindly.[1] Implement this internal validation protocol upon receipt of any new batch.

Step 1: Regioisomer Discrimination (The "Silent Killer")

Standard LC-MS often fails to separate the 6-chloro-3-fluoro isomer from the 2-chloro-6-fluoro isomer due to identical mass and similar polarity.[1]

  • Protocol: Use

    
    -NMR  or 
    
    
    
    -NMR
    .[1]
  • Logic: The coupling constants (

    
    -values) between the fluorine and adjacent protons differ significantly depending on the position relative to the nitrogen and chlorine.
    
    • Target (3-F): Look for specific F-H coupling patterns characteristic of the 3-position (often a ddd or similar multiplet distinct from the 5-F or 6-F positions).[1]

Step 2: Functional Integrity Check[1]
  • Test: FT-IR.

  • Marker: Confirm the sharp Nitrile (

    
    ) stretch around 2230–2240 cm⁻¹ .
    
  • Warning: A broad peak around 3300–3500 cm⁻¹ indicates hydrolysis to the amide or acid (impurity).

Step 3: Metal Scavenging Simulation

If the material is intended for a Pd-catalyzed coupling (e.g., to make a Rinskor-type herbicide analog):

  • Test: Run a small-scale Suzuki coupling with a standard boronic acid.

  • Pass Criteria: Yield >80%.

  • Fail Criteria: Low yield or black precipitation suggests high residual sulfur or copper from the synthesis of the nitrile itself.

Supplier Validation Workflow

ValidationFlow Batch Batch Receipt Visual Visual Inspection (White vs Yellow) Batch->Visual NMR 19F-NMR Analysis (Regioisomer Check) Visual->NMR Pass Water Karl Fischer Titration (<0.5% H2O) NMR->Water Confirmed Structure Reject Reject Batch NMR->Reject Wrong Isomer TestRxn Pilot Suzuki Coupling (Catalyst Poison Check) Water->TestRxn Dry Approve Release to Production TestRxn->Approve Yield >80% TestRxn->Reject Cat. Poisoned

Caption: Figure 2. Quality Assurance decision matrix for fluorinated nitrile intermediates.

References
  • Apollo Scientific. Product Specification: 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6).[1] Retrieved from

  • BLD Pharm. Technical Data Sheet: 6-Chloro-3-fluoropicolinonitrile.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Halauxifen-methyl (Arylpicolinate Herbicide Class). Retrieved from

  • Corteva Agriscience. Rinskor™ Active (Florpyrauxifen-benzyl) Technical Bulletin.[1] (Contextual reference for picolinate herbicide structures).

  • Sigma-Aldrich. Product Catalog: Fluorinated Pyridines.[1] Retrieved from

Sources

Foundational

Safeguarding Stability: A Technical Guide to the Storage of 6-Chloro-3-fluoropicolinonitrile

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The stability of a chemical reagent directly impacts the reliability and reproducibility of experiment...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The stability of a chemical reagent directly impacts the reliability and reproducibility of experimental results, ultimately influencing the success of a research program. This guide provides an in-depth technical overview of the optimal storage conditions for 6-Chloro-3-fluoropicolinonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. By understanding the chemical rationale behind the recommended storage protocols, researchers can ensure the long-term stability and purity of this critical reagent.

The Chemical Nature of 6-Chloro-3-fluoropicolinonitrile: A Foundation for Understanding Stability

6-Chloro-3-fluoropicolinonitrile is a substituted pyridine derivative characterized by the presence of three key functional groups: a pyridine ring, a nitrile group (-C≡N), and two halogen substituents (chlorine and fluorine). The interplay of these functionalities dictates the molecule's reactivity and, consequently, its stability.

The pyridine ring, an aromatic heterocycle, is relatively stable but can be susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. The nitrile group is a versatile functional group but is prone to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid. The halogen atoms, particularly the chlorine, can be susceptible to displacement under certain conditions.

Recommended Storage Conditions: A Synthesis of Supplier Data

A consensus among major chemical suppliers points to a specific set of storage conditions to maintain the integrity of 6-Chloro-3-fluoropicolinonitrile. These recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions, such as hydrolysis of the nitrile group.
Atmosphere Inert Gas (Nitrogen or Argon)The exclusion of atmospheric moisture is critical to prevent hydrolysis of the nitrile functionality.
Light Protection from LightWhile not explicitly stated by all suppliers, it is good practice to store in an opaque container to prevent potential photodegradation.

These conditions are designed to mitigate the primary degradation pathways inherent to the molecule's structure.

The "Why": Deconstructing the Rationale for Controlled Storage

The recommendation to store 6-Chloro-3-fluoropicolinonitrile under an inert atmosphere at refrigerated temperatures is not arbitrary. It is a scientifically-grounded strategy to counteract two principal degradation pathways:

The Ever-Present Threat of Hydrolysis

The nitrile group is the most reactive site on the 6-Chloro-3-fluoropicolinonitrile molecule in the context of storage. In the presence of water, nitriles can undergo hydrolysis to form a carboxylic acid.[1][2] This reaction can be catalyzed by both acids and bases.[3]

The likely degradation product of 6-Chloro-3-fluoropicolinonitrile via this pathway is 6-Chloro-3-fluoropicolinic acid .[4] The presence of this impurity can have significant consequences for subsequent synthetic steps, potentially leading to unwanted side products and reduced yields.

The workflow for this degradation pathway can be visualized as follows:

Hydrolysis_Pathway 6-Chloro-3-fluoropicolinonitrile 6-Chloro-3-fluoropicolinonitrile Degradation_Product 6-Chloro-3-fluoropicolinic acid 6-Chloro-3-fluoropicolinonitrile->Degradation_Product Hydrolysis H2O H2O H2O->6-Chloro-3-fluoropicolinonitrile

Caption: Hydrolysis of 6-Chloro-3-fluoropicolinonitrile to its corresponding carboxylic acid.

Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces atmospheric moisture, thereby significantly reducing the rate of hydrolysis. Refrigeration further slows down the kinetics of this reaction, providing an additional layer of protection.

Mitigating Other Potential Degradation Routes

While hydrolysis is the primary concern, other potential degradation pathways, although less probable under proper storage, should be considered:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring could be susceptible to nucleophilic attack, particularly by strong nucleophiles. However, this is more likely to be a concern during a chemical reaction rather than under storage conditions.

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. Photochemical reactions can lead to dehalogenation or other complex transformations.[5] Storing the compound in an amber vial or in a dark location is a prudent measure to prevent such degradation.

Experimental Protocols for Handling and Solution Preparation

To maintain the integrity of 6-Chloro-3-fluoropicolinonitrile during experimental use, it is crucial to adhere to strict handling protocols.

General Handling of Solid Reagent

As a powdered solid, appropriate personal protective equipment (PPE) should always be worn, including safety glasses, gloves, and a lab coat. All handling of the solid should be performed in a well-ventilated fume hood.

The following workflow outlines the recommended procedure for handling the solid reagent:

Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_storage Storage Don_PPE Don Appropriate PPE Fume_Hood Work in a Fume Hood Don_PPE->Fume_Hood Equilibrate Allow container to equilibrate to room temperature Fume_Hood->Equilibrate Inert_Atmosphere Open under inert atmosphere (e.g., glovebox or nitrogen blanket) Equilibrate->Inert_Atmosphere Weigh Weigh the desired amount quickly Inert_Atmosphere->Weigh Seal Tightly seal the container immediately Weigh->Seal Return_Storage Return to 2-8°C storage under inert atmosphere Seal->Return_Storage

Caption: Recommended workflow for handling solid 6-Chloro-3-fluoropicolinonitrile.

Protocol for Preparing a Stock Solution

The preparation of a stock solution requires careful attention to the choice of solvent and the exclusion of moisture.

Materials:

  • 6-Chloro-3-fluoropicolinonitrile

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or another aprotic solvent compatible with subsequent reactions)

  • Volumetric flask

  • Syringe or cannula

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Dry Glassware: Ensure the volumetric flask is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weigh Compound: Following the solid handling protocol, weigh the desired amount of 6-Chloro-3-fluoropicolinonitrile and transfer it to the volumetric flask.

  • Purge with Inert Gas: Seal the flask with a septum and purge with an inert gas for several minutes.

  • Add Solvent: Using a syringe or cannula, add the anhydrous solvent to the flask.

  • Dissolve: Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Store Solution: If the solution is not for immediate use, it should be stored under an inert atmosphere at 2-8°C. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Conclusion: The Importance of Proactive Stability Management

The chemical stability of 6-Chloro-3-fluoropicolinonitrile is intrinsically linked to its molecular structure. By understanding the susceptibility of the nitrile group to hydrolysis, researchers can appreciate the critical importance of storing this compound under an inert atmosphere at refrigerated temperatures. Adherence to the recommended storage and handling protocols is not merely a matter of best practice; it is a fundamental requirement for ensuring the validity and success of research and development endeavors that rely on this valuable synthetic building block.

References

  • ACS Omega. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. [Link]

  • PubMed. Chlorothalonil and chlorpyrifos degradation products in golf course leachate. [Link]

  • Chemguide. Hydrolysis of nitriles. [Link]

  • Royal Society of Chemistry. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation. [Link]

  • Chemistry Stack Exchange. Fluoride Color Reaction. [Link]

  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • University of Washington. Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Sterlitech. Chemical Compatibility Chart. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • MDPI. Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. [Link]

  • Tudertechnica. FLUOROPOLYMERS CHEMICAL RESISTANCE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Reliable and Scalable Laboratory-Scale Synthesis of 6-Chloro-3-fluoropicolinonitrile

For: Researchers, scientists, and drug development professionals. Introduction and Significance 6-Chloro-3-fluoropicolinonitrile (CAS No. 1207609-52-6) is a pivotal halogenated pyridine derivative that serves as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

6-Chloro-3-fluoropicolinonitrile (CAS No. 1207609-52-6) is a pivotal halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a nitrile group, a chlorine atom, and a fluorine atom on the pyridine ring, makes it an attractive starting material for introducing diverse functionalities. This compound is of particular interest in the fields of medicinal chemistry and agrochemical research, where the pyridine scaffold is a common feature in biologically active compounds. The presence of multiple reaction sites allows for selective and sequential modifications, enabling the construction of extensive compound libraries for drug discovery and crop protection development.[3]

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6-Chloro-3-fluoropicolinonitrile. The chosen synthetic strategy is based on a nucleophilic aromatic substitution (SNAr) reaction, which offers high yields, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental procedure, and outline methods for purification and characterization to ensure a self-validating workflow.

Synthetic Strategy and Mechanistic Rationale

The selected pathway for the synthesis of 6-Chloro-3-fluoropicolinonitrile involves the cyanation of 2,6-dichloro-3-fluoropyridine. This strategy is predicated on the principles of nucleophilic aromatic substitution, a cornerstone of heterocyclic chemistry.

2.1. Choice of Precursor and Reagent

The starting material, 2,6-dichloro-3-fluoropyridine, is an ideal precursor. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This effect is amplified by the electron-withdrawing nature of the halogen substituents. The key to the selectivity of this reaction lies in the differential reactivity of the chlorine atoms at the C2 and C6 positions. The C2 position is more electrophilic and thus more susceptible to nucleophilic attack than the C6 position due to the activating effect of the adjacent ring nitrogen atom.

For the cyanation step, sodium cyanide (NaCN) is employed as the nucleophile in a polar aprotic solvent, dimethyl sulfoxide (DMSO).[4] DMSO is an excellent solvent for this type of reaction as it effectively solvates the sodium cation, leaving the cyanide anion highly nucleophilic and reactive.

2.2. Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The process is initiated by the attack of the cyanide anion (CN⁻) on the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. The negative charge is delocalized across the ring and onto the electronegative nitrogen atom, which stabilizes the intermediate. In the final step, the aromaticity is restored by the elimination of the chloride ion from the C2 position, yielding the desired 2-cyano product, 6-Chloro-3-fluoropicolinonitrile.

Experimental Protocol

This protocol is designed for a typical laboratory scale and includes rigorous safety measures, particularly for the handling of highly toxic cyanide reagents.

3.1. Materials and Equipment

Reagent/MaterialCAS No.M.W. ( g/mol )Suggested Purity
2,6-Dichloro-3-fluoropyridine52550-48-4167.98>97%
Sodium Cyanide (NaCN)143-33-949.01>98%
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-578.13>99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Deionized Water7732-18-518.02---
Brine (Saturated NaCl solution)7647-14-558.44---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04---
Silica Gel7631-86-960.08230-400 mesh

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Critical Safety Precautions

  • Cyanide Hazard: Sodium cyanide is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] All manipulations involving NaCN must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Cyanide Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched before disposal. A common method is to treat the waste with an excess of sodium hypochlorite solution (bleach) or alkaline hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. Follow all institutional and local regulations for hazardous waste disposal.

  • General Precautions: Perform the reaction under an inert atmosphere to prevent moisture from reacting with the reagents.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a thermocouple.

    • Ensure the glassware is thoroughly dried before use.

    • Place the entire setup in a chemical fume hood.

  • Reagent Addition:

    • To the flask, add sodium cyanide (0.59 g, 12.0 mmol, 1.2 equivalents).

    • Add anhydrous dimethyl sulfoxide (20 mL) to the flask.

    • Begin stirring the suspension.

    • In a separate container, dissolve 2,6-dichloro-3-fluoropyridine (1.68 g, 10.0 mmol, 1.0 equivalent) in anhydrous dimethyl sulfoxide (10 mL).

    • Add the solution of 2,6-dichloro-3-fluoropyridine to the stirred NaCN suspension dropwise over 10 minutes at room temperature.

  • Reaction Conditions:

    • Heat the reaction mixture to 70 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully and slowly pour the dark reaction mixture into a beaker containing 150 mL of ice-cold water. A precipitate may form.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[5][6]

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.[6]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (dry loading is recommended).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 6-Chloro-3-fluoropicolinonitrile as a white to off-white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Dry Glassware (Inert Atmosphere) reagents 2. Add NaCN, DMSO, and 2,6-dichloro-3-fluoropyridine setup->reagents heat 3. Heat to 70 °C (4-6 hours) reagents->heat safety CRITICAL SAFETY: Handle NaCN in Fume Hood. Quench all cyanide waste. reagents->safety monitor 4. Monitor by TLC heat->monitor quench 5. Quench in Ice Water monitor->quench extract 6. Extract with EtOAc quench->extract purify 7. Purify via Column Chromatography extract->purify product Final Product: 6-Chloro-3-fluoropicolinonitrile purify->product char 8. Characterize (NMR, MS, IR) product->char

Caption: Workflow for the synthesis of 6-Chloro-3-fluoropicolinonitrile.

Characterization of the Final Product

To confirm the identity, structure, and purity of the synthesized 6-Chloro-3-fluoropicolinonitrile, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal is expected to be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

    • ¹³C NMR: The spectrum will confirm the presence of six distinct carbon atoms, including the characteristic nitrile carbon signal (~115-120 ppm).

    • ¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight (156.55 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[2][7][8]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration should be observed around 2230-2240 cm⁻¹.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive NaCN (hydrolyzed); Wet solvent/glassware; Insufficient temperature.Use freshly opened or properly stored NaCN; Ensure all glassware and solvent are anhydrous; Verify reaction temperature with a calibrated thermometer.
Formation of Byproducts Reaction temperature too high, leading to decomposition or side reactions.Maintain the reaction temperature strictly at 70 °C. Do not overheat.
Difficult Purification Co-elution of impurities; Residual DMSO in crude product.Ensure thorough washing during work-up to remove DMSO; Use a slow gradient and appropriate solvent system for column chromatography.

References

  • CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents.
  • 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. URL: [Link]

  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. URL: [Link]

  • US4766219A - Preparation of 2-cyano-6-chloropyridine compounds. Google Patents.
  • EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Google Patents.
  • CN101671300B - Method for preparing 2-cyano-3, 6-dichloropyridine. Google Patents.
  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Preparation of Cyanopyridines by Direct Cyanation - Thieme. URL: [Link]

  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid... - ResearchGate. URL: [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC - NIH. URL: [Link]

  • SAFETY DATA SHEET Chloropicrin - INEOS Group. URL: [Link]

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine - CABI Digital Library. URL: [Link]

  • III Analytical Methods - Japan International Cooperation Agency. URL: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS - ResearchGate. URL: [Link]

  • Infrared Spectroscopy Index - Doc Brown's Chemistry. URL: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. URL: [Link]

  • Analytical methods and experimental quality in studies targeting carbonyls... - PMC - NIH. URL: [Link]

  • Synthesizing Aromatic Nitriles via Cyanation - Scientific Update. URL: [Link]

  • Analytical methods for the analysis of volatile natural products - RSC Publishing. URL: [Link]

Sources

Application

Technical Application Note: Strategic Utilization of 6-Chloro-3-fluoropicolinonitrile in Next-Gen Auxinic Herbicide Synthesis

The following Technical Application Note and Protocol Guide details the strategic utilization of 6-Chloro-3-fluoropicolinonitrile in the development of next-generation auxinic herbicides. Executive Summary 6-Chloro-3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol Guide details the strategic utilization of 6-Chloro-3-fluoropicolinonitrile in the development of next-generation auxinic herbicides.

Executive Summary

6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) has emerged as a high-value "privileged scaffold" in the discovery and process chemistry of pyridine-carboxylate herbicides (Group 4 Synthetic Auxins). As the agrochemical industry shifts from traditional chlorinated picolinates (e.g., Clopyralid, Aminopyralid) to newer aryl-picolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl), the precise manipulation of halogen substitution patterns has become critical for optimizing metabolic stability, volatility profiles, and receptor affinity.

This guide details the application of 6-Chloro-3-fluoropicolinonitrile as a core electrophile for synthesizing 3-fluoro-6-aryl-picolinate analogs. By exploiting the differential reactivity of the C6-chloro and C3-fluoro positions, researchers can rapidly generate libraries of fluorinated auxins to probe Structure-Activity Relationships (SAR) against resistant weed biotypes.

Chemical Profile & Handling

Before initiating synthesis, operators must characterize the starting material to ensure downstream reaction efficiency.

PropertySpecificationCritical Note
CAS Number 1207609-52-6Verify against CoA; distinct from 3,6-dichloro analogs.
Formula C₆H₂ClFN₂MW: 156.54 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation/hydrolysis.
Solubility DCM, EtOAc, Acetonitrile, DMSOPoorly soluble in water; requires anhydrous conditions for coupling.
Reactivity High (C6-Cl > C3-F)C6-Cl is highly activated for SNAr and Pd-catalyzed coupling. C3-F is robust but can undergo SNAr under forcing conditions.
Storage 2-8°C, Inert AtmosphereHygroscopic. Hydrolysis of nitrile (CN) to amide/acid occurs in moist air.

Core Application: Synthesis of Fluorinated Aryl-Picolinates

The primary application of this scaffold is the synthesis of 6-aryl-3-fluoropicolinates via a regioselective Suzuki-Miyaura cross-coupling followed by nitrile functionalization. This workflow mimics the synthesis of Halauxifen-methyl but introduces a 3-fluoro motif (bioisostere of 3-chloro) to alter the herbicide's pKa and lipophilicity.

Mechanistic Rationale
  • Regioselectivity: The nitrogen atom of the pyridine ring pulls electron density, activating the C2, C4, and C6 positions. The C6-Chlorine is significantly more reactive toward oxidative addition (Pd⁰/Pd²⁺) than the C3-Fluorine due to the weaker C-Cl bond and its position ortho to the ring nitrogen.

  • Bioisosterism: Replacing the C3-Chlorine (found in Clopyralid/Halauxifen) with Fluorine reduces steric bulk (Van der Waals radius: F=1.47Å vs Cl=1 .75Å) and increases metabolic stability against oxidative degradation in plants.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from scaffold to active herbicide candidate.

HerbicideSynthesis cluster_conditions Critical Parameters Scaffold 6-Chloro-3-fluoropicolinonitrile (Start) Coupling Step 1: Suzuki-Miyaura (Pd-Catalyzed C-C Bond) Scaffold->Coupling Electrophile BoronicAcid Aryl Boronic Acid (Tail Group) BoronicAcid->Coupling Nucleophile Intermediate Intermediate: 6-Aryl-3-fluoro-picolinonitrile Coupling->Intermediate Regioselective Substitution at C6 Hydrolysis Step 2: Pinner Reaction / Hydrolysis (CN -> COOMe) Intermediate->Hydrolysis Acidic Methanolysis FinalProduct Target Herbicide Candidate: Methyl 6-aryl-3-fluoropicolinate Hydrolysis->FinalProduct Isolation Params Cat: Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O Temp: 80-100°C

Caption: Synthetic pathway for converting 6-Chloro-3-fluoropicolinonitrile into a fluorinated auxin herbicide analog.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Couple the 6-chloro position with an aryl boronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) while preserving the 3-fluoro and 2-cyano groups.

Reagents:

  • 6-Chloro-3-fluoropicolinonitrile (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inerting: Charge a 3-neck round-bottom flask with the nitrile scaffold, boronic acid, and K₃PO₄. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane and Water. Sparge the mixture with N₂ for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; the product (Rt ~ 5.2 min) will appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95%.[1]

Protocol B: Nitrile Transformation to Methyl Ester (Pinner-Type)

Objective: Convert the nitrile (-CN) to the methyl ester (-COOCH₃), the active pro-herbicide form facilitating leaf cuticle penetration.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Methanol (anhydrous) (10 V/w)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq) or HCl gas

Procedure:

  • Dissolution: Dissolve the intermediate in anhydrous Methanol.

  • Acidification: Cool to 0°C. Dropwise add H₂SO₄ (exothermic).

  • Reflux: Heat to reflux (65°C) for 12–18 hours.

    • Mechanism:[1] Acid-catalyzed hydration to amide followed by methanolysis to ester.

  • Quench: Cool to 0°C. Carefully neutralize with saturated NaHCO₃ (gas evolution!).

  • Extraction: Extract with DCM.

  • Isolation: Crystallization from MeOH/Water or column chromatography.

Quality Control & Analytical Standards

Trustworthiness in herbicide development relies on rigorous purity analysis.

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitrile).

Acceptance Criteria:

  • Purity: >98.0% (Area %).

  • Moisture: <0.5% (Karl Fischer) – Critical for storage stability.

  • Regioisomer Impurity: <0.1% (Ensure no coupling occurred at the 3-Fluoro position, though unlikely under these conditions).

References

  • Corteva Agriscience. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. U.S. Patent Application US20180162814A1.[1] Link

  • Dow AgroSciences. (2014).[4] Synthetic route to the herbicide Halauxifen-methyl.[4][5][6][7] ChemicalBook Review / Patent Summaries. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[7][8] Link

  • Sigma-Aldrich. (2024). 6-Chloro-3-fluoropicolinonitrile Product Specification & MSDS.Link

  • University of Hertfordshire. (2024). Halauxifen-methyl PPDB: Pesticide Properties DataBase.Link

Sources

Method

6-Chloro-3-fluoropicolinonitrile in the synthesis of kinase inhibitors

For Researchers, Scientists, and Drug Development Professionals CAS Number: 1207609-52-6 Introduction 6-Chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1207609-52-6

Introduction

6-Chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of chloro, fluoro, and nitrile functional groups on a pyridine scaffold, make it a valuable building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its synthesis, properties, reactivity, and applications, with a focus on its relevance to drug development.

Physicochemical Properties

6-Chloro-3-fluoropicolinonitrile is a solid at room temperature and requires storage in an inert atmosphere at 2-8°C.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1207609-52-6,
Molecular Formula C₆H₂ClFN₂,
Molecular Weight 156.54 g/mol ,
IUPAC Name 6-chloro-3-fluoro-2-pyridinecarbonitrile
Synonyms 6-chloro-3-fluoro-2-pyridinecarbonitrile
Physical Form Solid
Storage Temperature Inert atmosphere, 2-8°C,

Synthesis of 6-Chloro-3-fluoropicolinonitrile: A Plausible Pathway

Proposed Synthetic Workflow

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B   Nitration    (HNO₃/H₂SO₄) C 6-Chloro-3-nitro-2-aminopyridine B->C   Nucleophilic Aromatic Substitution    (NH₃) D 6-Chloro-3-fluoro-2-nitropyridine C->D   Balz-Schiemann Reaction    (HBF₄, NaNO₂) E 6-Chloro-3-fluoro-2-aminopyridine D->E   Reduction    (e.g., Fe/HCl) F 6-Chloro-3-fluoropicolinonitrile E->F   Sandmeyer Reaction    (NaNO₂, HCl, CuCN)

Caption: Proposed synthetic pathway for 6-Chloro-3-fluoropicolinonitrile.

Experimental Protocol (Proposed)

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Amination of 2,6-Dichloro-3-nitropyridine

  • In a sealed vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).

  • Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

  • Heat the mixture at an elevated temperature and pressure for several hours.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield 6-chloro-3-nitro-2-aminopyridine.

Step 3: Fluorination via Balz-Schiemann Reaction

  • Dissolve 6-chloro-3-nitro-2-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Gently heat the solution to decompose the diazonium salt, leading to the formation of 6-chloro-3-fluoro-2-nitropyridine.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product, which can be further purified.

Step 4: Reduction of the Nitro Group

  • Suspend 6-chloro-3-fluoro-2-nitropyridine in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts and neutralize the filtrate.

  • Extract the product, 6-chloro-3-fluoro-2-aminopyridine, with an organic solvent.

Step 5: Cyanation via Sandmeyer Reaction

  • Dissolve 6-chloro-3-fluoro-2-aminopyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10°C.

  • Allow the reaction to proceed for some time, then heat gently to ensure complete reaction.

  • Extract the final product, 6-Chloro-3-fluoropicolinonitrile, with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity Profile

The reactivity of 6-Chloro-3-fluoropicolinonitrile is governed by the interplay of its functional groups on the electron-deficient pyridine ring.

  • Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid (6-chloro-3-fluoropicolinic acid) under acidic or basic conditions. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

  • Chloro and Fluoro Groups: The halogen atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ). The chlorine at the 6-position is generally more susceptible to displacement by nucleophiles than the fluorine at the 3-position due to the stronger carbon-fluorine bond. However, reaction conditions can be tailored to selectively target either position.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The electron-withdrawing nature of the halogen and nitrile substituents makes the ring less susceptible to electrophilic attack.

Key Reactions

A 6-Chloro-3-fluoropicolinonitrile B Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) A->B C Hydrolysis (acid or base) A->C D Reduction of Nitrile (e.g., H₂, catalyst) A->D

Caption: Key reaction types of 6-Chloro-3-fluoropicolinonitrile.

Applications in Drug Discovery

Halogenated heterocycles are privileged scaffolds in drug discovery due to their ability to modulate physicochemical properties and engage in specific interactions with biological targets. The combination of chloro, fluoro, and nitrile groups in 6-Chloro-3-fluoropicolinonitrile makes it a particularly interesting building block.

A notable application of this compound is its identification as an impurity in the synthesis of Favipiravir , a broad-spectrum antiviral drug.[3] Favipiravir is a pyrazinecarboxamide derivative that has been used to treat various RNA virus infections.[3] The presence of 6-Chloro-3-fluoropicolinonitrile as a related substance highlights its role as a potential starting material or intermediate in synthetic routes to complex heterocyclic drugs.

The structural motifs present in 6-Chloro-3-fluoropicolinonitrile are found in numerous bioactive molecules. The picolinonitrile framework is a key component of various enzyme inhibitors and receptor modulators. The chloro and fluoro substituents can enhance metabolic stability, improve cell permeability, and introduce specific electronic effects that can fine-tune binding affinity to target proteins.

Safety Protocols

Handling 6-Chloro-3-fluoropicolinonitrile requires adherence to standard laboratory safety procedures for handling potentially hazardous chemicals. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other halogenated picolinonitriles, can provide guidance on necessary precautions.

Hazard Identification (based on related compounds):

  • Harmful if swallowed.[1][2][4]

  • May cause skin irritation.[4]

  • May cause serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-3-fluoropicolinonitrile is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its unique combination of functional groups provides a platform for diverse chemical modifications, enabling the exploration of new chemical space in the quest for more effective and safer therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists working in the field of medicinal chemistry.

References

  • Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • PubChem. 6-Chloro-5-fluoronicotinonitrile. [Link]

  • Pharmaffiliates. Favipiravir and its Impurities. [Link]

Sources

Application

Application Note: High-Resolution HPLC Analysis of 6-Chloro-3-fluoropicolinonitrile

Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 6-Chloro-3-fluoropicolinonitrile (CAS: 884494-38-6). As a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 6-Chloro-3-fluoropicolinonitrile (CAS: 884494-38-6). As a critical intermediate in the synthesis of next-generation agrochemicals (specifically picolinate herbicides) and fluorinated pharmaceuticals, the precise control of its regioisomeric purity is paramount.

Conventional C18 methods often fail to adequately resolve the target analyte from its regioisomers (e.g., 3-chloro-6-fluoropicolinonitrile) and hydrolysis degradants (6-chloro-3-fluoropicolinic acid). This guide presents a dual-approach strategy:

  • Method A (QC Standard): A rugged C18 method for routine assay and gross impurity profiling.

  • Method B (High-Selectivity): A Pentafluorophenyl (PFP) stationary phase method designed specifically to exploit

    
    -
    
    
    
    and electrostatic interactions for superior halogenated isomer separation.

Chemical Context & Critical Quality Attributes (CQAs)

The Analyte
  • Name: 6-Chloro-3-fluoropicolinonitrile

  • Structure: A pyridine ring substituted with a nitrile group at C2, fluorine at C3, and chlorine at C6.[1]

  • Molecular Formula: C₆H₂ClFN₂[1]

  • pKa: The pyridine nitrogen is weakly basic. However, the electron-withdrawing nature of the -F, -Cl, and -CN groups significantly reduces basicity, rendering the molecule largely neutral at typical HPLC pH ranges (pH 2-7).

Impurity Profile & Degradation Logic

To ensure a self-validating method, one must understand what contaminants are likely to exist.

  • Process Impurities: Regioisomers arising from non-selective halogenation during synthesis.

  • Degradants: The nitrile group is susceptible to hydrolysis, first to the amide (6-chloro-3-fluoropicolinamide) and finally to the acid (6-chloro-3-fluoropicolinic acid).

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway that the HPLC method must resolve.

DegradationPathway Nitrile 6-Chloro-3-fluoropicolinonitrile (Target Analyte) Amide Intermediate Amide (Impurity A) Nitrile->Amide + H2O (Hydrolysis) Acid 6-Chloro-3-fluoropicolinic Acid (Impurity B) Amide->Acid + H2O (Hydrolysis)

Figure 1: Hydrolytic degradation pathway of the nitrile group. The method must resolve the neutral nitrile from the polar acid and intermediate amide.

Experimental Protocols

Sample Preparation

Causality: The analyte has limited solubility in pure water due to the halogens but dissolves readily in organic solvents. A diluent matching the initial mobile phase conditions prevents peak distortion (solvent effects).

  • Stock Solvent: Acetonitrile (MeCN).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Procedure:

    • Weigh 25.0 mg of sample into a 25 mL volumetric flask.

    • Dissolve in ~10 mL MeCN; sonicate for 5 minutes.

    • Dilute to volume with Water. Mix well.

    • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb halogenated aromatics).

Method A: Routine QC (C18)

Recommended for daily purity checks where regioisomers are known to be absent.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 220 nm (secondary for amide detection)
Injection Vol 5 µL

Gradient Table (Method A)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Method B: High-Selectivity (PFP)

Recommended for Process Development and Regioisomer Separation. Expert Insight: Fluorinated stationary phases (PFP) offer distinct selectivity for halogenated aromatics compared to C18. The "fluorine-fluorine" interactions and specific


-

stacking mechanisms allow PFP columns to separate isomers that co-elute on alkyl-bonded phases [1].
ParameterCondition
Column Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)
Mobile Phase B Methanol
Flow Rate 0.8 mL/min
Column Temp 35°C
Detection UV @ 260 nm

Gradient Table (Method B)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
15.0 45 55
20.0 10 90

| 25.0 | 85 | 15 |

Method Validation & Performance Logic

System Suitability Criteria

To ensure the system is "self-validating," the following criteria must be met before sample analysis.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor < 1.5Pyridines can tail due to silanol interactions; low pH suppresses this.
Resolution (Rs) > 2.0Between Analyte and nearest impurity (usually the acid degradant).
Precision (RSD) < 1.0% (n=6)Ensures pump/injector stability.
Retention Time ~8-10 minIdeal window to avoid void volume and excessive run times.
Analytical Workflow Logic

The following diagram details the decision matrix for selecting the appropriate method based on the sample lifecycle stage.

MethodSelection Start Sample Receipt TypeCheck Is Sample from Early Synthesis? Start->TypeCheck MethodB Select Method B (PFP) Target: Regioisomers TypeCheck->MethodB Yes (Risk of Isomers) MethodA Select Method A (C18) Target: General Purity TypeCheck->MethodA No (Routine QC) Analysis Run Analysis MethodB->Analysis MethodA->Analysis Decision Impurities Detected? Analysis->Decision MS Escalate to LC-MS for ID Decision->MS Unknown Peak > 0.1% Report Release Batch Decision->Report Pass Specs

Figure 2: Decision matrix for selecting between C18 and PFP methodologies based on synthesis stage.

Troubleshooting & Expert Tips

  • Peak Tailing: If the main peak tails significantly on the C18 column, it indicates residual silanol activity interacting with the pyridine nitrogen.

    • Fix: Increase buffer strength (e.g., 20mM Phosphate) or add 5% Methanol to Mobile Phase A to wet the phase better.

  • Ghost Peaks: Halogenated compounds can "stick" to stainless steel.

    • Fix: Use a needle wash of 90:10 MeCN:Water.

  • Regioisomer Co-elution: If Method A shows a shoulder on the main peak, do not integrate. Switch immediately to Method B (PFP column). The fluorine atom's position significantly alters the electron cloud density, which PFP phases detect via electrostatic interactions [2].

References

  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.[2][3] Journal of Chromatography A, 1327, 22-32.

  • West, C., et al. (2010). Selectivity of fluorinated stationary phases in reversed-phase liquid chromatography. Journal of Chromatography A, 1217(32), 5208-5214.

  • PubChem. (2023). 6-Chloro-5-fluoronicotinonitrile (Isomer Analog Data). National Library of Medicine.

  • ChemScene. (2023). Product Data: 6-Chloro-3-fluoropicolinic acid (Degradant).[4]

Sources

Method

Application Note: Structural Elucidation and Purity Assessment of 6-Chloro-3-fluoropicolinonitrile via Multinuclear NMR

Topic: Advanced NMR Spectroscopy of 6-Chloro-3-fluoropicolinonitrile Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Quality Control...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced NMR Spectroscopy of 6-Chloro-3-fluoropicolinonitrile Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Quality Control Managers.[1]

Executive Summary

6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of next-generation arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl).[1] Its structural integrity is defined by a tri-substituted pyridine ring featuring a nitrile group at C2, a fluorine atom at C3, and a chlorine atom at C6.[1]

This guide provides a definitive protocol for the full structural assignment of this compound. Unlike standard organic molecules, the presence of Fluorine-19 (spin 1/2) introduces complex


-coupling patterns in both 

H and

C spectra.[1] This note details the acquisition parameters required to resolve these couplings and distinguish the product from common regioisomeric impurities (e.g., 3-chloro-6-fluoro isomers).

Structural Analysis & Theoretical Prediction

Before acquisition, the analyst must understand the magnetic environment.[1] The molecule possesses two NMR-active spin-1/2 heteronuclei (


F, 

H)
that will couple extensively.[1]
The Spin System
  • Nucleus A (

    
    F):  100% natural abundance, high sensitivity.[1] Acts as the "anchor" for assignment.
    
  • Nucleus B (

    
    H):  Two aromatic protons (
    
    
    
    and
    
    
    ).[1]
    • 
      :  Located ortho to Fluorine. Expect large 
      
      
      
      coupling.[1][2]
    • 
      :  Located meta to Fluorine. Expect small 
      
      
      
      coupling.[1]
  • Nucleus C (

    
    C):  All carbons will appear as doublets due to C-F coupling (
    
    
    
    ).[1]
Coupling Logic Diagram

The following diagram illustrates the scalar coupling network that defines the spectral signature.

G F3 Fluorine (F3) Spin 1/2 C3 C3 (Ipso) 1J_CF ~260 Hz F3->C3 Direct (1J) C2 C2 (Ortho) 2J_CF ~20 Hz F3->C2 Geminal (2J) C4 C4 (Ortho) 2J_CF ~20 Hz F3->C4 Geminal (2J) H4 Proton H4 3J_HF ~9 Hz F3->H4 Vicinal (3J) H5 Proton H5 4J_HF ~5 Hz F3->H5 Long-range (4J) H4->H5 Vicinal (3J_HH)

Figure 1: Scalar coupling network of 6-Chloro-3-fluoropicolinonitrile. Red arrows indicate Fluorine splitting sources.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar heterocycles to prevent aggregation and ensure sharp lines, although CDCl
    
    
    is acceptable for routine QC.[1]
  • Concentration:

    • 
      H / 
      
      
      
      F: 5–10 mg in 0.6 mL solvent.[1]
    • 
      C / 2D: 30–50 mg in 0.6 mL solvent.[1]
      
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Bruker/Varian Standard)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes

H Standard
zg30161.0 sSpectral width 12 ppm. Center at 5 ppm.

F Coupled
zgflqn81.0 sCritical: Include -200 to 0 ppm range.

C {1H}
zgpg30512+2.0 sProton decoupled. Expect C-F splitting.

C {1H, 19F}
zgpg30 (mod)2562.0 sAdvanced: Double decoupling removes C-F splitting, simplifying assignment.

Data Interpretation & Reference Values

H NMR Analysis (Proton)

The spectrum will display two distinct signals in the aromatic region.[1]

  • Interpretation Strategy: Look for the "Roof Effect" or distinct coupling constants.[1]

    
     will be a Doublet of Doublets (dd)  due to coupling with 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).[1]
PositionShift (

, ppm)
MultiplicityCoupling Constants (Hz)Assignment Logic
H4 8.10 – 8.25dd

,

Deshielded by F and CN.[1] Large F-coupling.
H5 7.80 – 7.95dd

,

Shielded relative to H4.[1] Small F-coupling.
F NMR Analysis
  • Signal: Single singlet (if proton decoupled) or doublet of doublets (if coupled).[1]

  • Shift:

    
     to 
    
    
    
    ppm (Reference: CFCl
    
    
    = 0).[1]
  • Utility: Purity check. Any second peak indicates a regioisomer (e.g., 6-fluoro-3-chloro isomer).[1]

C NMR Analysis (The Fingerprint)

This is the most complex spectrum due to C-F splitting.[1] Every carbon signal will appear as a doublet.[1]

CarbonTypeShift (

)

(Hz)
PatternNotes
C2 Quaternary~128.0

Doubletipso to CN, ortho to F.
C3 Quaternary~160.0

DoubletLargest splitting. Direct C-F bond.
C4 Methine (CH)~126.5

Doubletortho to F.
C5 Methine (CH)~129.0

Doubletmeta to F.
C6 Quaternary~152.0

Doubletipso to Cl.[1] Smallest splitting.[1]
CN Nitrile~114.5

DoubletNitrile carbon.[1]

Quality Control & Troubleshooting

Common Impurities
  • Regioisomers: During chlorination/fluorination, the halogens may swap positions.[1]

    • Detection: Check

      
      F NMR.[1] If a peak appears at 
      
      
      
      ppm from the main peak, it is an isomer.[1]
  • Hydrolysis Product (Amide): The nitrile (-CN) can hydrolyze to an amide (-CONH

    
    ).[1]
    
    • Detection: Look for broad NH

      
       protons at 7.0–7.5 ppm in 
      
      
      
      H NMR and a carbonyl peak at ~165 ppm in
      
      
      C NMR.[1]
Workflow for Batch Release

Workflow Start Sample Receipt Prep Dissolve in DMSO-d6 (10mg/0.6mL) Start->Prep AcqF Acquire 19F NMR (Quick Purity Check) Prep->AcqF Decision Single Peak? AcqF->Decision AcqH Acquire 1H NMR (Confirm Structure) Decision->AcqH Yes Reject Reject/Repurify Decision->Reject No (<98%) AcqC Acquire 13C NMR (Confirm C-F Splitting) AcqH->AcqC Report Generate CoA AcqC->Report

Figure 2: QC Decision Tree for 6-Chloro-3-fluoropicolinonitrile batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24873529, 6-Chloro-3-pyridinecarbonitrile (Analog Reference).[1] Retrieved from [Link][1]

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine-Carbon Coupling Constants in Pyridines.[1] University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[1] Wiley-Interscience.[1] (Standard text for F-NMR interpretation).

Sources

Application

Application Note: Orthogonal Derivatization of 6-Chloro-3-fluoropicolinonitrile

This Application Note provides a comprehensive technical guide for the derivatization of 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) . This scaffold is a high-value intermediate in the synthesis of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) . This scaffold is a high-value intermediate in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceuticals (e.g., kinase inhibitors) due to its unique substitution pattern, which allows for orthogonal functionalization.

Introduction & Reactivity Profile

6-Chloro-3-fluoropicolinonitrile presents three distinct "handles" for chemical modification, each with specific electronic properties that dictate the order of operations in a synthetic sequence.

Structural Analysis
  • Position 2 (CN): A strong electron-withdrawing group (EWG) that activates the adjacent C3 position. It serves as a precursor to amides, acids, esters, or amines.

  • Position 3 (F): A highly reactive electrophilic site for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is activated by the ortho-nitrile group. In SNAr reactions, fluoride is a superior leaving group to chloride due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

  • Position 6 (Cl): A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). While also activated for SNAr by the ring nitrogen (ortho-effect), it is generally less reactive than the C3-F bond toward nucleophilic attack under mild conditions but is the preferred site for oxidative addition by Palladium(0).

Strategic Logic: The Order of Events

To maximize yield and regioselectivity, the following sequence is recommended:

  • SNAr at C3: Perform this first. The electron-deficient pyridine ring (reinforced by the C6-Cl and C2-CN) facilitates the displacement of the C3-Fluorine.

  • Cross-Coupling at C6: Perform this second. The C6-Cl bond remains intact during mild SNAr and is available for subsequent Suzuki or Stille couplings.

  • Nitrile Manipulation: Perform last (if necessary) to avoid side reactions (e.g., hydrolysis) during the earlier steps.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal functionalization pathways.

G Start 6-Chloro-3-fluoropicolinonitrile (Starting Material) Prod_SnAr 3-Amino/Alkoxy-6-chloropicolinonitrile (C3-Functionalized) Start->Prod_SnAr Protocol 1: SNAr (Amines/OR-) Selectivity: C3-F >> C6-Cl Prod_Suzuki 6-Aryl-3-fluoropicolinonitrile (C6-Functionalized) Start->Prod_Suzuki Protocol 2: Suzuki Coupling Selectivity: C6-Cl > C3-F Prod_Hyd 6-Chloro-3-fluoropicolinamide/acid (CN-Hydrolyzed) Start->Prod_Hyd Protocol 3: Acid/Base Hydrolysis Final 6-Aryl-3-Amino-picolinonitrile (Fully Derivatized) Prod_SnAr->Final Suzuki Coupling (C6-Cl remains active) Prod_Suzuki->Final SNAr (Harder due to electron-rich Aryl)

Caption: Divergent synthetic pathways for 6-Chloro-3-fluoropicolinonitrile. Green path (SNAr) is recommended as the first step for dual-functionalization strategies.

Detailed Protocols

Protocol 1: Regioselective SNAr (Displacement of C3-Fluorine)

Objective: To introduce an amine or alkoxide at the C3 position while preserving the C6-Chlorine. Mechanism: The nucleophile attacks C3, stabilized by the ortho-cyano group. Experimental data confirms that nitrogen nucleophiles (e.g., imidazoles, primary amines) preferentially displace the C3-F over C6-Cl [1].

Materials:

  • Substrate: 6-Chloro-3-fluoropicolinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1–1.5 equiv) (e.g., Morpholine, Imidazole, Alkyl amines)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 6-Chloro-3-fluoropicolinonitrile (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Addition: Add the Base (Cs₂CO₃, 2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

  • Reaction: Seal the vial and heat to 60–80 °C . Monitor via LC-MS.

    • Checkpoint: The product should show a mass shift corresponding to [M-F+Nu]. If the mass corresponds to [M-Cl+Nu], regioselectivity has been lost (rare under these conditions).

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).

    • Expected Yield: 75–90%.

Critical Note: If using alkoxides (RO⁻), lower temperatures (0 °C to RT) are recommended to prevent bis-substitution or attack at the nitrile.

Protocol 2: C6-Selective Suzuki-Miyaura Cross-Coupling

Objective: To arylate the C6 position. This can be performed on the parent molecule or the C3-substituted product from Protocol 1. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-Cl bond compared to the strong C-F bond.

Materials:

  • Substrate: 6-Chloro-3-fluoropicolinonitrile (or derivative) (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂(dba)₃/XPhos

  • Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 M aq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the Substrate, Boronic acid, and Base. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat to 80–100 °C (or 120 °C in microwave for 30 min).

    • Checkpoint: Monitor for the disappearance of the starting chloride. The C3-F bond should remain intact.

  • Work-up: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography.

Protocol 3: Nitrile Hydrolysis (Post-Functionalization)

Objective: To convert the C2-Nitrile into a carboxylic acid or amide. Warning: Halopyridines are sensitive to harsh basic hydrolysis (SNAr of OH⁻ displacing F/Cl). Acidic hydrolysis is preferred if halogens must be retained.

Method A: Acidic Hydrolysis (To Carboxylic Acid)

  • Dissolve substrate in concentrated H₂SO₄ (or H₂SO₄/AcOH mixture).

  • Heat to 60–90 °C for 2–6 hours.

  • Pour onto ice water. The carboxylic acid often precipitates.

Method B: Mild Hydration (To Primary Amide)

  • Dissolve substrate in DMSO.

  • Add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (excess) at 0 °C.

  • Stir at Room Temperature for 1–2 hours.

  • Result: Selective conversion of CN to CONH₂ without hydrolyzing the halogens.

Comparative Data & Troubleshooting

ParameterSNAr (Protocol 1)Suzuki Coupling (Protocol 2)
Primary Target Site C3-Fluorine C6-Chlorine
Key Activator ortho-Cyano grouportho-Nitrogen atom
Preferred Nucleophile Amines, Thiols, ImidazolesAryl/Alkyl Boronates
Common Pitfall Reaction at C6-Cl (if T > 100°C)De-halogenation (hydrodechlorination)
Selectivity Control Temperature < 80°C; Non-polar solventLigand choice (e.g., dppf, XPhos)

References

  • WO2021030537A1 . Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors.[2] (2021).[2][3] Example 126 describes the reaction of 6-chloro-3-fluoropicolinonitrile with imidazole derivatives, confirming regioselective displacement of C3-F.

  • BLD Pharm . 6-Chloro-3-fluoropicolinonitrile Product Data and Safety Sheet.

  • Common Organic Chemistry . Standard Suzuki Coupling Conditions for Chloropyridines.

  • Sigma-Aldrich . Product Specification: 6-Chloro-3-fluoropicolinonitrile.

Disclaimer: These protocols are for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling halogenated pyridines and nitriles.

Sources

Method

patent literature on the synthesis of 6-Chloro-3-fluoropicolinonitrile derivatives

This Application Note provides a comprehensive, technically rigorous guide for the synthesis of 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6), a critical intermediate in the development of next-generation pyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, technically rigorous guide for the synthesis of 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6), a critical intermediate in the development of next-generation pyridine-based herbicides (e.g., arylpicolinates) and pharmaceuticals.

The protocol focuses on the industry-standard Halogen Exchange (Halex) methodology, optimized for regioselectivity to target the 3-position while preserving the 6-chloro substituent.

Executive Summary

The synthesis of 6-chloro-3-fluoropicolinonitrile presents a regioselectivity challenge due to the presence of two activated electrophilic sites on the pyridine ring: the 3-position (ortho to the electron-withdrawing cyano group) and the 6-position (ortho to the pyridine nitrogen). This protocol utilizes nucleophilic aromatic substitution (


)  via potassium fluoride (Halex reaction) under phase-transfer conditions. By strictly controlling solvent polarity, temperature, and catalyst choice, the kinetic preference for the 3-position is exploited to maximize yield and purity.

Retrosynthetic Analysis & Strategy

The most robust synthetic pathway originates from the commercially available herbicide Clopyralid (3,6-dichloropicolinic acid) . The acid is converted to the nitrile precursor, which then undergoes selective fluorination.

Reaction Pathway Diagram

SynthesisRoute Start 3,6-Dichloropicolinic Acid (Clopyralid) Inter1 3,6-Dichloropicolinamide Start->Inter1 1. SOCl2, cat. DMF 2. NH3 (aq) Inter2 3,6-Dichloropicolinonitrile (Precursor) Inter1->Inter2 POCl3 or TFAA/Pyridine Target 6-Chloro-3-fluoropicolinonitrile (Target) Inter2->Target KF, 18-Crown-6 Sulfolane, 135°C (Selective SNAr) Byproduct 3,6-Difluoropicolinonitrile (Over-fluorinated) Inter2->Byproduct Excess KF, >160°C

Figure 1: Synthetic workflow from Clopyralid to 6-Chloro-3-fluoropicolinonitrile.

Detailed Experimental Protocols

Phase 1: Preparation of Precursor (3,6-Dichloropicolinonitrile)

Objective: Convert the carboxylic acid to the nitrile via the amide intermediate.

Step A: Acid Chloride Formation & Amidation
  • Reagents: 3,6-Dichloropicolinic acid (19.2 g, 100 mmol), Thionyl chloride (

    
    , 30 mL), DMF (3 drops), Ammonium hydroxide (28% 
    
    
    
    , 100 mL).
  • Procedure:

    • Suspend 3,6-dichloropicolinic acid in

      
       in a round-bottom flask equipped with a reflux condenser and drying tube.
      
    • Add catalytic DMF. Heat to reflux (75°C) for 3 hours until the solution becomes clear and gas evolution ceases.

    • Remove excess

      
       under reduced pressure to obtain the crude acid chloride as an oil.
      
    • Dissolve the oil in dry Ethyl Acetate (50 mL) and add dropwise to a stirred, cooled (0°C) solution of concentrated aqueous ammonia.

    • Stir for 1 hour at room temperature.

    • Workup: Filter the white precipitate (Amide), wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: >90%.[1]

Step B: Dehydration to Nitrile
  • Reagents: 3,6-Dichloropicolinamide (from Step A), Phosphorus Oxychloride (

    
    , 5 equiv.), Sodium Chloride (catalytic).
    
  • Procedure:

    • Mix the amide with

      
       and a pinch of NaCl (promotes reaction).
      
    • Heat to reflux (105°C) for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Workup: Cool the mixture and carefully pour onto crushed ice (Exothermic!). Stir vigorously to hydrolyze excess

      
      .
      
    • Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallize from Ethanol/Water or sublime if necessary.

    • Target: 3,6-Dichloropicolinonitrile (White solid, mp ~95°C).

Phase 2: Regioselective Halex Fluorination (Core Protocol)

Objective: Selectively substitute the C3-Chlorine with Fluorine using Potassium Fluoride (KF).

Mechanistic Insight: The C3 position is activated by the ortho-cyano group, making it highly susceptible to nucleophilic attack. The C6 position is activated by the pyridine nitrogen but is less reactive under these specific conditions due to the absence of the strong ortho-EWG effect provided by the nitrile.

Reagents & Equipment
ReagentRoleSpecification
3,6-Dichloropicolinonitrile Substrate>98% Purity, dry
Potassium Fluoride (KF) NucleophileSpray-dried (Critical for surface area)
18-Crown-6 Phase Transfer Catalyst5 mol% loading
Sulfolane (or DMSO)SolventAnhydrous (<50 ppm water)
Toluene Azeotropic AgentFor drying the system
Step-by-Step Procedure
  • Drying (Critical Step):

    • In a 3-neck flask equipped with a mechanical stirrer and Dean-Stark trap, combine KF (1.2 equiv.) and Sulfolane.

    • Add Toluene (20% v/v) and heat to reflux to remove trace water azeotropically. Remove Toluene by distillation.

    • Note: Water inhibits the reaction and promotes hydrolysis byproducts (picolinamides).

  • Reaction:

    • Cool the mixture to 100°C.

    • Add 3,6-Dichloropicolinonitrile (1.0 equiv.) and 18-Crown-6 (0.05 equiv.).

    • Heat the mixture to 135°C .

    • Monitoring: Monitor by GC or HPLC every hour.

      • Stop Criteria: When starting material < 2% or if 3,6-difluoro byproduct exceeds 5%.

      • Typical Time: 4–8 hours.

  • Workup:

    • Cool to room temperature.[2] Dilute with water (5 volumes).

    • Extract with Ethyl Acetate or MTBE (3x).

    • Wash organic layer with water (to remove Sulfolane) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product may contain traces of starting material and the 3,6-difluoro analog.

    • Column Chromatography: Silica gel, eluting with Hexane/EtOAc (gradient 95:5 to 80:20).

    • Recrystallization: Isopropyl alcohol or Heptane.

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~70–75°C.

  • 
    F NMR:  Singlet around -120 to -125 ppm (relative to 
    
    
    
    ).
  • MS (EI): m/z 156/158 (M+).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Wet solvent/KFEnsure strict anhydrous conditions; use spray-dried KF.
High 3,6-Difluoro Byproduct Temperature too highReduce reaction temperature to 120-130°C. Reduce KF equivalents to 1.05.
Hydrolysis (Amide formation) Water in systemDry Sulfolane/KF azeotropically with toluene before adding substrate.
Poor Selectivity (6-F isomer) Solvent effectSwitch from DMSO to Sulfolane or NMP (Sulfolane generally improves 3-selectivity).

Safety & Handling

  • Cyanide Hazard: While the nitrile group is stable, thermal decomposition or contact with strong acids can release HCN. Work in a well-ventilated fume hood.

  • HF Hazard: Halex reactions can generate trace HF if moisture is present. Use appropriate PPE (gloves, face shield).

  • Sulfolane: Skin penetrant. Handle with butyl rubber gloves.

References

  • Dow AgroSciences LLC. Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. EP2901857B1. (Describes analogous Halex chemistry and reverse halogen exchange strategies). Link

  • Dow Chemical Co. Preparation of 3,6-dichloropicolinic acid.[3] US4814456A.[3] (Source for starting material synthesis). Link

  • Sigma-Aldrich. 6-Chloro-3-fluoropicolinonitrile Product Page. (Confirmation of CAS and physical properties). Link

  • Organic Syntheses. Discussion on Pyridine Fluorination via Halex. Org. Synth. 2012, 89, 549-561. (General methodology reference). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for 6-Chloro-3-fluoropicolinonitrile Reactions

Welcome to the technical support center for reactions involving 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the chemical modification of this important building block. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the nitrile and fluorine substituents and the coordinating pyridine nitrogen—present unique challenges to catalyst performance. This document provides in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Understanding the Substrate

6-Chloro-3-fluoropicolinonitrile is an electron-deficient heteroaromatic chloride. The chlorine at the 6-position is activated towards nucleophilic substitution and is the primary site for cross-coupling reactions. The key challenge arises from the potential for the pyridine nitrogen to coordinate with the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[1] Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic cycle over off-cycle inhibitory pathways.

Substrate_Analysis sub 6-Chloro-3-fluoropicolinonitrile C_Cl C-Cl Bond (Activated for Oxidative Addition) sub->C_Cl Reaction Site Py_N Pyridine Nitrogen (Lewis Basic Site) sub->Py_N Catalyst Inhibition Site F Fluorine sub->F e⁻ withdrawing CN Nitrile sub->CN e⁻ withdrawing

Caption: Key reactive and inhibitory sites of 6-Chloro-3-fluoropicolinonitrile.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] However, the coupling of electron-deficient chloropyridines requires highly active catalyst systems.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst system for a Suzuki-Miyaura coupling with 6-Chloro-3-fluoropicolinonitrile?

A1: For this substrate, a palladium(II) precatalyst combined with a bulky, electron-rich biarylphosphine ligand is the recommended starting point. A reliable choice is [Pd(dppf)Cl₂] or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos. These ligands are crucial as they form monoligated Pd(0) species in situ, which are highly active for the oxidative addition to the C-Cl bond and help prevent catalyst inhibition by the pyridine nitrogen.[3]

Q2: My reaction is sluggish or stalls completely. What are the likely causes?

A2: Several factors could be at play:

  • Inefficient Oxidative Addition: This is the rate-limiting step for aryl chlorides. The C-Cl bond is strong, and an insufficiently electron-rich catalyst may struggle to break it.[4]

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, creating a stable, off-cycle complex that halts catalysis.

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of the boronic acid or the substrate.

  • Water Content: Suzuki couplings often benefit from a small amount of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, excessive water can lead to protodeboronation of the boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Symptom / Observation Potential Cause Recommended Action(s)
Low or No Conversion 1. Inefficient oxidative addition. 2. Catalyst inhibition. 3. Inactive boronic acid/ester.1. Switch to a more electron-rich and bulky ligand (e.g., from dppf to RuPhos or XPhos). 2. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). 3. Consider a stronger base like Cs₂CO₃ or K₃PO₄.[1] 4. Ensure your boronic acid or ester is pure and not degraded.
Formation of Homocoupled Product (Ar-Ar) Boronic acid decomposition followed by homocoupling.1. Rigorously degas the reaction mixture to remove oxygen. 2. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 3. Consider using a boronic pinacol ester (BPin) derivative, which is often more stable.
Formation of Protodechlorination Product Competitive hydrodehalogenation pathway.1. Ensure anhydrous conditions if a strong base is used. 2. Scrutinize the solvent and reagents for sources of protons. 3. A more efficient ligand can accelerate the desired cross-coupling over this side reaction.
Reaction solution turns black quickly. Formation of palladium black (inactive Pd(0) nanoparticles).This can indicate ligand degradation or an improper ligand-to-metal ratio. Ensure a sufficient excess of the phosphine ligand is used (typically L:Pd ratio of 2:1).[5]
Comparative Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTypical Temp. (°C)Key Advantages
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100Good general-purpose catalyst, widely available.[6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 2-MeTHF100-110Highly active for challenging aryl chlorides.[3]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane100Excellent for sterically hindered couplings.
NiCl₂(dme) / IPrIPr (NHC)K₃PO₄Dioxane80-100Cost-effective nickel alternative, good for specific substrates.

Section 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is also sensitive to substrate electronics and catalyst inhibition.[7]

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalyst is best for 6-Chloro-3-fluoropicolinonitrile?

A1: For an electron-deficient heteroaryl chloride like this, later-generation (G3 or G4) Buchwald precatalysts incorporating bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly recommended. These systems are designed for high reactivity and stability, enabling the coupling of challenging substrates at lower catalyst loadings and temperatures.[8][9]

Q2: My amination reaction with a primary amine is giving me double arylation as a side product. How can I prevent this?

A2: Double arylation occurs when the product of the first amination (a secondary amine) is more reactive than the starting primary amine. To mitigate this:

  • Use a slight excess of the primary amine (1.2-1.5 equivalents).

  • Employ a bulky ligand like XPhos, which can sterically hinder the approach of the larger secondary amine product to the catalyst.

  • Lower the reaction temperature and monitor the reaction closely, stopping it once the starting material is consumed.

Troubleshooting Guide: Buchwald-Hartwig Amination

Troubleshooting_BHA start Buchwald-Hartwig Reaction Fails (Low Yield / No Reaction) q1 Is the base strong enough? start->q1 q2 Is the ligand appropriate? q1->q2 Yes sol1 Switch to a stronger, non-nucleophilic base (e.g., LHMDS, NaOtBu) q1->sol1 No q3 Are reagents pure & degassed? q2->q3 Yes sol2 Use a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) q2->sol2 No q3->start Yes (Re-evaluate conditions) sol3 Purify amine, dry solvent, and rigorously degas system q3->sol3 No success Reaction Successful sol1->success sol2->success sol3->success

Caption: A decision-making workflow for troubleshooting failed Buchwald-Hartwig aminations.

Section 4: Cyanation Reactions

Introducing a nitrile group via cyanation of the C-Cl bond is a common transformation. Both palladium and copper-based methods are prevalent.

Frequently Asked Questions (FAQs)

Q1: What are the best cyanide sources for a palladium-catalyzed cyanation?

A1: Zinc cyanide, Zn(CN)₂, is the most commonly used and reliable cyanide source for palladium-catalyzed reactions.[10] It is less toxic than other sources like KCN or NaCN and is less likely to poison the palladium catalyst. The use of highly toxic reagents like HCN gas or cyanogen halides should be avoided.[11][12]

Q2: My cyanation reaction is not working. What are the common pitfalls?

A2: Catalyst poisoning by the cyanide anion is the most significant hurdle. Even with Zn(CN)₂, free cyanide can irreversibly bind to the Pd(0) center. To overcome this, using a ligand with a large bite angle, such as Xantphos, can be beneficial as it can stabilize the catalyst. Additionally, ensuring the reaction is strictly anhydrous is critical, as water can facilitate the release of free cyanide.

Section 5: Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Screening Reaction

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add 6-Chloro-3-fluoropicolinonitrile (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add these to the reaction flask.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent).

  • Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

The Catalytic Cycle: A Unified View

The success of these cross-coupling reactions hinges on the efficiency of three key steps in the catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of ligand directly influences the kinetics of each of these steps.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Cl) Pd0->OA Rate-Limiting for Chlorides PdII_Ar Ar-Pd(II)-Cl(L)₂ OA->PdII_Ar Trans Transmetalation (R-B(OR)₂ or R-NHR') PdII_Ar->Trans PdII_Ar_R Ar-Pd(II)-R(L)₂ Trans->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RE->Product

Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

References

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Organometallics. (n.d.). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • PubMed. (2017).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • PubMed. (2000).
  • NIH. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2025).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • University of Windsor. (n.d.).
  • (n.d.).
  • Organic & Biomolecular Chemistry. (n.d.). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Royal Society of Chemistry.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide.
  • NIH. (n.d.).
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Taylor & Francis. (n.d.).
  • Organic Letters. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • PubMed. (2022).
  • Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-3-fluoropicolinonitrile

CAS: 1207609-52-6 | Molecular Formula: Introduction Welcome to the Technical Support Center. This guide addresses the purification of 6-Chloro-3-fluoropicolinonitrile (CFPN) .

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1207609-52-6 | Molecular Formula:



Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 6-Chloro-3-fluoropicolinonitrile (CFPN) . Due to the electron-deficient nature of the pyridine ring and the specific substitution pattern (3-F, 6-Cl), this molecule presents unique purification challenges, particularly in separating it from structurally similar halogenated byproducts.

This guide assumes you are synthesizing CFPN via a Halogen Exchange (Halex) reaction (converting 3,6-dichloropicolinonitrile to the 3-fluoro analog) or a similar nucleophilic aromatic substitution (


) pathway, as this is the primary industrial route.

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify the "Enemy." In the synthesis of CFPN, three specific impurity classes dictate your purification strategy.

Impurity Origins (The Halex Pathway)

The following DOT diagram illustrates the kinetic competition that generates your primary impurities.

ImpurityPathways SM Starting Material (3,6-Dichloropicolinonitrile) Target TARGET PRODUCT (6-Chloro-3-fluoropicolinonitrile) SM->Target + KF (1 eq) SNAr (Fast) Hydro Hydrolysis Impurity (Amide/Acid derivatives) SM->Hydro Over Over-Fluorinated Impurity (3,6-Difluoropicolinonitrile) Target->Over + Excess KF SNAr (Slow) Target->Hydro Aq. Workup (pH > 10 or < 4)

Figure 1: Reaction pathway showing the origin of under-reacted (SM) and over-reacted impurities.

The "Separation Gap"

The difficulty in purification arises from the physical similarities between the target and the impurities:

CompoundStructurePolarity TrendSeparation Challenge
Target (CFPN) 3-F, 6-ClIntermediateN/A
Impurity A (Start Material) 3-Cl, 6-ClLower PolarityHigh: Co-crystallizes easily.
Impurity B (Over-reacted) 3-F, 6-FHigher PolarityMedium: Hard to separate by distillation due to close BP.
Impurity C (Hydrolysis) -CONH₂ / -COOHHigh PolarityLow: Easily removed via base wash (Acid) or recrystallization.

Module 2: Troubleshooting Recrystallization

Recrystallization is the most scalable method for CFPN, but it requires precise solvent selection to break the "solid solution" formed with the dichloro precursor.

Protocol: The "Polarity Switch" Method

Do not use a single solvent. The 3,6-dichloro impurity is less soluble in polar solvents than the target. We exploit this using a binary solvent system.

Recommended System: Isopropyl Alcohol (IPA) / Water or Heptane / Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude CFPN in IPA (5 mL per gram) at 60–65°C. Ensure complete dissolution.

  • Hot Filtration: If dark particles (tars) are present, filter hot through a Celite pad.

  • The "Switch": Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

    • Ratio Target: Typically 3:1 to 4:1 (IPA:Water).

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps the dichloro impurity.

  • Chilling: Once at room temp, cool to 0–5°C for 1 hour.

  • Harvest: Filter and wash the cake with cold 20% IPA/Water.

Troubleshooting Recrystallization
Symptom Probable Cause Corrective Action
Product is Yellow/Brown Pyridine polymerization (Tars).Activated Carbon Treatment: Reflux crude in solvent with 5 wt% activated carbon for 30 min before hot filtration.
Low Yield (<60%) Product too soluble in mother liquor.Increase Anti-solvent: Increase the water ratio or switch to Heptane (anti-solvent) / Toluene system.
Purity Unchanged (Still has Dichloro) "Entrainment" (Co-precipitation).Thermodynamic Digestion: Re-slurry the solid in the solvent system at 40°C for 2 hours, then cool. This allows the crystal lattice to reorganize and expel impurities.

Module 3: Advanced Separation (Vacuum Distillation)

If recrystallization fails to remove the 3,6-difluoro impurity (which is often liquid or low-melting), distillation is required.

Warning: Picolinonitriles are thermally sensitive. Prolonged heating >150°C can cause degradation or violent polymerization.

Distillation Parameters
  • Vacuum Requirement: High Vacuum (< 5 mmHg) is mandatory.

  • Predicted Boiling Point: ~226°C (at 760 mmHg). Under 1 mmHg, expect fractions at 85–95°C .

  • Condenser Temp: Set to 40°C (The product is a solid; a cold condenser will cause clogging/sublimation).

Process Decision Tree:

DistillationLogic Start Crude Purity Check (GC/HPLC) Check Is 3,6-Difluoro > 5%? Start->Check Recryst Proceed to Recrystallization (See Module 2) Check->Recryst No Distill Perform Vacuum Distillation (<2 mmHg) Check->Distill Yes

Figure 2: Decision logic for choosing Distillation vs. Recrystallization.

Module 4: Chemical Scavenging (The "Wash" Step)

Before crystallization or distillation, you must remove inorganic salts (KF, KCl) and acidic byproducts.

Protocol:

  • Dissolution: Dissolve crude reaction mass in Dichloromethane (DCM) or Ethyl Acetate .

  • Filtration: Filter off the inorganic salts (KF/KCl are insoluble in DCM).

  • Acid Wash (Crucial): Wash the organic layer with 0.1 N HCl .

    • Why? This removes any traces of hydrolyzed pyridine-amines or basic tars.

  • Base Wash (Caution): Wash rapidly with 5% NaHCO₃ .

    • Warning: Do not use strong bases (NaOH) or heat, as the nitrile group (-CN) at the 2-position is highly susceptible to hydrolysis, converting your product to the amide.

  • Drying: Dry over anhydrous

    
     and evaporate.
    

Frequently Asked Questions (FAQ)

Q: My HPLC shows a peak right next to the product that won't go away. What is it? A: This is likely the 3,6-dichloropicolinonitrile starting material. Because it lacks the fluorine atom, its polarity is very similar to the product. If recrystallization fails, try Flash Chromatography using a gradient of Hexane:Ethyl Acetate (Start 95:5


 End 80:20). The dichloro impurity usually elutes before the fluorinated product on silica.

Q: Can I use ethanol instead of IPA for crystallization? A: Yes, but Ethanol is more polar. You will need less water to trigger precipitation, and the yield might drop slightly due to higher solubility of the product. IPA is preferred for its steeper solubility curve.

Q: The product turned into a sticky oil during recrystallization ("Oiling Out"). A: This happens when the anti-solvent (water) is added too fast or the temperature is too high.

  • Fix: Re-heat until clear. Add a "seed crystal" of pure product if available. Cool extremely slowly with vigorous stirring to encourage crystal nucleation rather than oil formation.

References

  • Source: Dow AgroSciences LLC (Corteva). "Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates." US Patent 8,969,579. (Describes Halex conditions and purification of similar chlorofluoropicolinates).
  • Halex Reaction Mechanisms & Impurities

    • Source: Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,4,5-Tetrafluoropyridine." Journal of the American Chemical Society.[1] (Foundational text on separating chloro/fluoro pyridine mixtures).

    • URL:[Link]

  • Source: "Process for the preparation of cyanopyridines." US Patent 3,185,725. (Details distillation and crystallization techniques for chlorocyanopyridines).
  • Physical Property Data (Predicted)

    • Source: ChemicalBook Entry for CAS 1207609-52-6.[2]

Sources

Troubleshooting

managing exothermic reactions in 6-Chloro-3-fluoropicolinonitrile synthesis

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) . This intermediate is critical in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) . This intermediate is critical in the synthesis of next-generation agrochemicals (e.g., arylpicolinate herbicides) and pharmaceuticals.

The content focuses on the most hazardous aspect of its production: managing exothermic Nucleophilic Aromatic Substitution (SNAr) reactions , specifically Halex fluorination and Cyanation .

Topic: Process Safety & Thermal Control for 6-Chloro-3-fluoropicolinonitrile Ticket ID: #SNAr-F-CN-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Safety Overview

The synthesis of 6-Chloro-3-fluoropicolinonitrile typically involves high-energy SNAr steps. The two primary routes prone to thermal runaway are:

  • Halex Fluorination: Reaction of 3,6-dichloropicolinonitrile with Potassium Fluoride (KF) or Cesium Fluoride (CsF) in polar aprotic solvents (DMSO, Sulfolane).

  • Cyanation: Reaction of 2,6-dichloro-3-fluoropyridine with metal cyanides.

Critical Hazard: These reactions are often run at temperatures (130°C–160°C) close to the decomposition onset of the solvent/reagent mixture. A loss of thermal control can lead to rapid gas evolution and vessel rupture.

Troubleshooting Guide & FAQs

Category A: Reaction Initiation & Thermal Spikes

Q1: I am observing a sharp temperature spike immediately after adding the catalyst (e.g., 18-crown-6 or phase transfer catalyst) to the KF/substrate mixture. Is this normal?

  • Diagnosis: No. This indicates an uncontrolled initiation of the SNAr reaction. The reaction rate is highly sensitive to the concentration of "naked" fluoride ions solubilized by the catalyst.

  • Root Cause: Adding the catalyst all at once to a pre-heated mixture creates a sudden surge in reactive fluoride concentration, triggering an instantaneous exotherm.

  • Solution:

    • Protocol Shift: Do not add catalyst to a hot mixture. Add the catalyst at ambient temperature, then ramp the temperature slowly (e.g., 1°C/min).

    • Dosing: For scale-up, consider dosing the substrate into the hot catalyst/fluoride slurry rather than "all-in" batch heating.

Q2: We are using DMSO as a solvent at 150°C, but the pressure is rising unexpectedly. What is happening?

  • Critical Warning: Stop heating immediately and apply emergency cooling.

  • Mechanism: DMSO is thermally unstable above 130°C, especially in the presence of halides and basic salts (like KF). You are likely observing the onset of autocatalytic DMSO decomposition , which generates non-condensable gases (sulfur compounds) and heat.

  • Corrective Action: Switch to Sulfolane (Tetramethylene sulfone) for reactions requiring T > 140°C. Sulfolane is thermally stable up to ~220°C and possesses similar dielectric properties for SNAr.

Category B: Process Optimization & Yield

Q3: The reaction stalls at 80% conversion. Should I add more KF and increase the temperature?

  • Technical Advice: Proceed with extreme caution.

  • Risk: Adding solid KF to a hot, partially converted reaction mixture can introduce moisture (if the KF isn't bone-dry) or create localized hot spots (slurry agglomeration).

  • Alternative:

    • Dryness Check: Water poisons Halex reactions by forming non-reactive bifluoride (

      
      ). Ensure your initial KF was spray-dried (water content < 0.1%).
      
    • Azeotropic Distillation: Instead of hiking temperature, perform an in-situ azeotropic dry (using toluene/xylene) before the reaction to ensure the system is anhydrous.

    • Catalyst Boost: Add a small aliquot of phase transfer catalyst (e.g., tetraphenylphosphonium bromide) rather than more bulk salt.

Experimental Protocols

Protocol 1: Controlled Halex Fluorination (Safety-First Method)

Objective: Synthesis of 6-Chloro-3-fluoropicolinonitrile from 3,6-dichloropicolinonitrile via Halex exchange.

Reagents:

  • Substrate: 3,6-Dichloropicolinonitrile (1.0 eq)

  • Fluorinating Agent: Spray-dried KF (1.5 eq)

  • Solvent: Sulfolane (anhydrous)

  • Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide.

Step-by-Step Methodology:

  • Drying Phase (Critical):

    • Charge Sulfolane and KF into the reactor.

    • Add Toluene (20% v/v relative to Sulfolane).

    • Heat to 110°C and distill off the Toluene/Water azeotrope until the distillate is clear. Rationale: Removes trace water that inhibits reaction and causes corrosion.

  • Substrate Addition:

    • Cool the reactor to 60°C.

    • Add 3,6-Dichloropicolinonitrile and the Catalyst.

    • Safety Check: Ensure the condenser is set to reflux (if not distilling) and the scrubber is active (traps potential HF).

  • Ramped Heating (Adiabatic Control):

    • Heat the mixture to 140°C at a rate of 0.5°C/min .

    • Hold Point: Stop at 100°C for 30 mins to check for early exotherms.

    • Maintain 140°C–150°C for 6–12 hours. Monitor via HPLC.[1]

  • Workup (Quenching):

    • Cool to 50°C.

    • Do NOT add water directly to the hot sulfolane mixture.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) first, then wash with water.[2] This prevents the "steam explosion" effect of water hitting hot high-boiling solvents.

Data Visualization & Logic

Figure 1: Reaction Safety Decision Tree

This logic flow helps operators decide how to proceed based on thermal observations during the critical heating phase.

ThermalSafety Start Start Heating Phase (Target: 140°C) Monitor Monitor T_internal vs T_jacket Start->Monitor DeltaCheck Is T_internal > T_jacket? Monitor->DeltaCheck Exotherm Exotherm Detected DeltaCheck->Exotherm Yes (dT > 5°C) Normal Normal Profile DeltaCheck->Normal No CheckSolvent Check Solvent Type Exotherm->CheckSolvent Action2 Continue Ramp (0.5°C/min) Normal->Action2 Action1 1. Stop Heating 2. Max Cooling (Jacket) 3. N2 Purge DMSO_Risk DMSO Risk: Runaway Decomposition CheckSolvent->DMSO_Risk Solvent = DMSO Sulfolane_Safe Sulfolane: High Thermal Stability CheckSolvent->Sulfolane_Safe Solvent = Sulfolane DMSO_Risk->Action1 CRITICAL ABORT Sulfolane_Safe->Action1 Mitigate

Caption: Decision logic for managing thermal deviations during high-temperature SNAr synthesis.

Figure 2: Process Flow for 6-Chloro-3-fluoropicolinonitrile Synthesis

Visualizing the safe operational sequence.

SynthesisFlow Preparation 1. Azeotropic Drying (Sulfolane/KF/Toluene) Removes H2O Mixing 2. Charge Substrate & Catalyst (at <60°C) Preparation->Mixing Cool to 60°C Reaction 3. S_NAr Reaction (140-150°C) Halex Exchange Mixing->Reaction Slow Ramp Quench 4. Controlled Quench Dilute with Organic Then Water Wash Reaction->Quench Cool to 50°C Isolation 5. Crystallization Yields Product Quench->Isolation

Caption: Optimized workflow emphasizing the drying step and controlled temperature ramping.

Comparative Data: Solvent Safety

The choice of solvent is the single biggest factor in preventing thermal runaway in this synthesis.

ParameterDMSO (Dimethyl Sulfoxide) Sulfolane NMP (N-Methyl-2-pyrrolidone)
Thermal Limit (T_onset) ~190°C (pure), ~130°C (with halides) > 220°C> 200°C
Runaway Potential High (Autocatalytic decomposition)LowModerate
Reaction Rate (SNAr) Excellent (High dielectric)GoodGood
Workup Difficult (High BP, water soluble)Difficult (Solid at RT, water soluble)Moderate
Recommendation Avoid for T > 120°C Preferred for T > 130°C Acceptable Alternative

Data Source: Derived from general process safety characteristics of polar aprotic solvents in the presence of basic fluoride salts.

References

  • US Patent 4766219A . Preparation of 2-cyano-6-chloropyridine compounds. (Describes the exothermic cyanation of halopyridines in DMSO). Link

  • Sutherland, A., et al. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. (Discusses CsF/DMSO fluorination conditions). Link

  • Org. Synth. 2004, 81, 134. Preparation of Fluorinated Pyridines via Halex Reaction. (General authoritative procedure for KF/Sulfolane systems).
  • Ambeed . Safety Data Sheet: 6-Chloro-3-fluoropicolinonitrile. (Hazard classification: H302, H315). Link

Sources

Optimization

Technical Support Center: Solvent Systems for 6-Chloro-3-fluoropicolinonitrile

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solvent Effects on Reactivity & Regioselectivity Executive Summary You are likely working with 6-Chloro-3-fluoropicolinonitrile (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solvent Effects on Reactivity & Regioselectivity

Executive Summary

You are likely working with 6-Chloro-3-fluoropicolinonitrile (CAS: 884494-38-6 or analogs) as a scaffold for agrochemical synthesis (e.g., synthetic auxins like Florpyrauxifen-benzyl). The presence of the electron-withdrawing nitrile group (-CN) at C2, combined with the pyridine nitrogen, creates a highly activated system.

The Critical Challenge: This molecule presents a "Regioselectivity Trap."

  • C3-Fluorine: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr ) due to the "Element Effect" (high electronegativity stabilizes the Meisenheimer complex).

  • C6-Chlorine: The preferred site for Cross-Coupling (Suzuki/Stille) but less reactive in SNAr compared to the C3-F in polar aprotic solvents.

This guide troubleshoots the specific solvent-driven mechanisms that cause loss of regioselectivity , hydrolysis , and yield collapse .

Module 1: The Regioselectivity Matrix (C3-F vs. C6-Cl)

User Issue: "I am losing the Fluorine atom during my reaction."

Diagnosis: You are likely running a nucleophilic substitution or a base-mediated coupling in a Dipolar Aprotic Solvent (DMSO, DMF, NMP). In these media, the "naked" nucleophile effect lowers the activation energy for SNAr at the C3 position, displacing the Fluorine before the Chlorine can react.

The Mechanism: In SNAr, the rate-determining step is the formation of the anionic intermediate (Meisenheimer complex). The highly electronegative Fluorine at C3 (ortho to the nitrile) stabilizes this intermediate more effectively than Chlorine, making F the better leaving group under SNAr conditions.

Troubleshooting Protocol:

ParameterIf you want to displace C3-F (SNAr) If you want to displace C6-Cl (Coupling)
Preferred Solvent DMSO, DMF, NMP Toluene, 1,4-Dioxane, THF
Mechanism Solvates cation; leaves anion "naked" and reactive.Solvates catalyst; suppresses background SNAr.
Temperature Ambient to 60°CElevated (>80°C) often required.
Base Choice Carbonates (K₂CO₃) or AlkoxidesHindered bases or Phosphates (K₃PO₄).
Visualizing the Pathway

ReactivityPathways Start 6-Chloro-3-fluoropicolinonitrile Solvent_Polar Solvent: DMSO/DMF (Polar Aprotic) Start->Solvent_Polar Dissolution Solvent_NonPolar Solvent: Toluene/Dioxane (Non-Polar) Start->Solvent_NonPolar Dissolution Path_SNAr Pathway: S_NAr (Nucleophilic Attack) Solvent_Polar->Path_SNAr Enhances Nucleophilicity Path_Metal Pathway: Metal Catalysis (Pd/Ni Oxidative Addition) Solvent_NonPolar->Path_Metal Stabilizes Catalyst Suppresses S_NAr Product_F_Loss Product A: C3-Substitution (F Lost) (Undesired for Coupling) Path_SNAr->Product_F_Loss Fast Kinetics (F > Cl) Product_Cl_Loss Product B: C6-Substitution (Cl Lost) (Target for Coupling) Path_Metal->Product_Cl_Loss Bond Energy (C-Cl < C-F)

Caption: Solvent polarity dictates the competition between SNAr (attacking C3-F) and Metal Catalysis (attacking C6-Cl).

Module 2: Reaction Kinetics & Impurity Management

User Issue: "My nitrile group is hydrolyzing to an amide."

Diagnosis: The nitrile (-CN) at the 2-position is activated by the pyridine ring. In wet DMSO or DMF , especially with heat and base, the solvent acts as a catalyst/transfer agent for water, converting the nitrile to 6-chloro-3-fluoropicolinamide .

The Science: DMSO is highly hygroscopic. At temperatures >80°C in the presence of hydroxide or carbonate bases, DMSO can facilitate the nucleophilic attack of residual water on the nitrile carbon.

Corrective Actions:

  • Switch Solvent: Use Anhydrous Acetonitrile (MeCN) or THF if solubility permits.

  • Drying Protocol: If DMSO is required, store it over 4Å Molecular Sieves for 24 hours prior to use.

  • Temperature Limit: Do not exceed 60°C in DMSO unless strictly anhydrous.

User Issue: "The reaction stalls (Low Conversion)."

Diagnosis: If using non-polar solvents (Toluene) to protect regioselectivity, the reaction rate may drop because the nucleophile salt (e.g., KOAc, K₂CO₃) is insoluble.

The Solution: Phase Transfer Catalysis (PTC) Instead of switching back to DMSO (and losing selectivity), add a PTC agent to the non-polar solvent system.

  • Recommendation: Add 18-Crown-6 (for Potassium bases) or Tetrabutylammonium bromide (TBAB) .

  • Effect: Solubilizes the anion into the organic phase just enough to react, without creating the "naked anion" environment that strips the Fluorine.

Module 3: Standardized Protocols

Protocol A: Selective C6-Chlorine Substitution (Suzuki Coupling)

Target: Retain C3-F, Substitute C6-Cl.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) or Toluene (Anhydrous).

    • Why: Dioxane suppresses the background SNAr attack on Fluorine.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Why: Palladium inserts into C-Cl (Bond Dissociation Energy ~95 kcal/mol) much faster than C-F (~115 kcal/mol).

  • Base: Potassium Phosphate (K₃PO₄).

    • Why: Milder than alkoxides; reduces risk of attacking the nitrile or fluorine.

  • Temperature: 80-90°C.

Protocol B: Selective C3-Fluorine Substitution (SNAr)

Target: Introduce nucleophile at C3, Retain C6-Cl.

  • Solvent System: DMSO or NMP (Dry).

    • Why: High dielectric constant dissociates ion pairs, maximizing rate.

  • Nucleophile: Amine or Alkoxide (1.05 equivalents).

    • Warning: Excess nucleophile will eventually attack C6-Cl.

  • Temperature: 0°C to Ambient.

    • Why: The C3-F is so activated that heat is rarely needed; heat promotes side reactions.

Decision Tree: Solvent Selection Guide

SolventDecision Start Start: 6-Chloro-3-fluoropicolinonitrile Goal What is your target transformation? Start->Goal Branch_C6 Target C6-Cl (Cross-Coupling) Goal->Branch_C6 Branch_C3 Target C3-F (Nucleophilic Sub.) Goal->Branch_C3 Q_Solubility Are reagents soluble in Toluene? Branch_C6->Q_Solubility Solvent_DMSO Use DMSO or DMF (Watch Temp < 40°C) Branch_C3->Solvent_DMSO Yes Yes Q_Solubility->Yes No No Q_Solubility->No Solvent_Toluene Use Toluene or Xylene (High Selectivity) Solvent_Dioxane Use 1,4-Dioxane (Moderate Polarity) Warning CRITICAL: Dry Solvent Required to prevent Nitrile Hydrolysis Solvent_Dioxane->Warning Solvent_DMSO->Warning Yes->Solvent_Toluene No->Solvent_Dioxane

Caption: Logic flow for selecting solvents based on the desired regiochemical outcome.

References

  • Regioselectivity in SNAr: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution - The Element Effect." Available at: [Link]

  • Synthesis of Florpyrauxifen-benzyl Intermediates: United States Patent US8883687B2. "4-amino-6-(heterocyclic)picolinates and their use as herbicides." (Describes the manipulation of the 6-chloro-3-fluoro scaffold).
  • Solvent Effects on Nucleophilicity: Chemistry LibreTexts. "Solvent Effects in Nucleophilic Substitution." Available at: [Link]

  • Hydrolysis Risks in DMSO: University of Rochester, Dept. of Chemistry. "Workup for Reactions in DMF or DMSO." Available at: [Link]

Troubleshooting

Technical Support Center: Catalyst Selection for 6-Chloro-3-fluoropicolinonitrile Reactions

Welcome to the technical support center for reactions involving 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the chemical modification of this important building block. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the nitrile and fluorine substituents and the coordinating pyridine nitrogen—present unique challenges to catalyst performance. This document provides in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Understanding the Substrate

6-Chloro-3-fluoropicolinonitrile is an electron-deficient heteroaromatic chloride. The chlorine at the 6-position is activated towards nucleophilic substitution and is the primary site for cross-coupling reactions. The key challenge arises from the potential for the pyridine nitrogen to coordinate with the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[1] Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic cycle over off-cycle inhibitory pathways.

Substrate_Analysis sub 6-Chloro-3-fluoropicolinonitrile C_Cl C-Cl Bond (Activated for Oxidative Addition) sub->C_Cl Reaction Site Py_N Pyridine Nitrogen (Lewis Basic Site) sub->Py_N Catalyst Inhibition Site F Fluorine sub->F e⁻ withdrawing CN Nitrile sub->CN e⁻ withdrawing

Caption: Key reactive and inhibitory sites of 6-Chloro-3-fluoropicolinonitrile.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] However, the coupling of electron-deficient chloropyridines requires highly active catalyst systems.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst system for a Suzuki-Miyaura coupling with 6-Chloro-3-fluoropicolinonitrile?

A1: For this substrate, a palladium(II) precatalyst combined with a bulky, electron-rich biarylphosphine ligand is the recommended starting point. A reliable choice is [Pd(dppf)Cl₂] or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos. These ligands are crucial as they form monoligated Pd(0) species in situ, which are highly active for the oxidative addition to the C-Cl bond and help prevent catalyst inhibition by the pyridine nitrogen.[3]

Q2: My reaction is sluggish or stalls completely. What are the likely causes?

A2: Several factors could be at play:

  • Inefficient Oxidative Addition: This is the rate-limiting step for aryl chlorides. The C-Cl bond is strong, and an insufficiently electron-rich catalyst may struggle to break it.[4]

  • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, creating a stable, off-cycle complex that halts catalysis.

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of the boronic acid or the substrate.

  • Water Content: Suzuki couplings often benefit from a small amount of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, excessive water can lead to protodeboronation of the boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Symptom / Observation Potential Cause Recommended Action(s)
Low or No Conversion 1. Inefficient oxidative addition. 2. Catalyst inhibition. 3. Inactive boronic acid/ester.1. Switch to a more electron-rich and bulky ligand (e.g., from dppf to RuPhos or XPhos). 2. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). 3. Consider a stronger base like Cs₂CO₃ or K₃PO₄.[1] 4. Ensure your boronic acid or ester is pure and not degraded.
Formation of Homocoupled Product (Ar-Ar) Boronic acid decomposition followed by homocoupling.1. Rigorously degas the reaction mixture to remove oxygen. 2. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 3. Consider using a boronic pinacol ester (BPin) derivative, which is often more stable.
Formation of Protodechlorination Product Competitive hydrodehalogenation pathway.1. Ensure anhydrous conditions if a strong base is used. 2. Scrutinize the solvent and reagents for sources of protons. 3. A more efficient ligand can accelerate the desired cross-coupling over this side reaction.
Reaction solution turns black quickly. Formation of palladium black (inactive Pd(0) nanoparticles).This can indicate ligand degradation or an improper ligand-to-metal ratio. Ensure a sufficient excess of the phosphine ligand is used (typically L:Pd ratio of 2:1).[5]
Comparative Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTypical Temp. (°C)Key Advantages
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100Good general-purpose catalyst, widely available.[6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 2-MeTHF100-110Highly active for challenging aryl chlorides.[3]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane100Excellent for sterically hindered couplings.
NiCl₂(dme) / IPrIPr (NHC)K₃PO₄Dioxane80-100Cost-effective nickel alternative, good for specific substrates.

Section 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is also sensitive to substrate electronics and catalyst inhibition.[7]

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalyst is best for 6-Chloro-3-fluoropicolinonitrile?

A1: For an electron-deficient heteroaryl chloride like this, later-generation (G3 or G4) Buchwald precatalysts incorporating bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are highly recommended. These systems are designed for high reactivity and stability, enabling the coupling of challenging substrates at lower catalyst loadings and temperatures.[8][9]

Q2: My amination reaction with a primary amine is giving me double arylation as a side product. How can I prevent this?

A2: Double arylation occurs when the product of the first amination (a secondary amine) is more reactive than the starting primary amine. To mitigate this:

  • Use a slight excess of the primary amine (1.2-1.5 equivalents).

  • Employ a bulky ligand like XPhos, which can sterically hinder the approach of the larger secondary amine product to the catalyst.

  • Lower the reaction temperature and monitor the reaction closely, stopping it once the starting material is consumed.

Troubleshooting Guide: Buchwald-Hartwig Amination

Troubleshooting_BHA start Buchwald-Hartwig Reaction Fails (Low Yield / No Reaction) q1 Is the base strong enough? start->q1 q2 Is the ligand appropriate? q1->q2 Yes sol1 Switch to a stronger, non-nucleophilic base (e.g., LHMDS, NaOtBu) q1->sol1 No q3 Are reagents pure & degassed? q2->q3 Yes sol2 Use a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) q2->sol2 No q3->start Yes (Re-evaluate conditions) sol3 Purify amine, dry solvent, and rigorously degas system q3->sol3 No success Reaction Successful sol1->success sol2->success sol3->success

Caption: A decision-making workflow for troubleshooting failed Buchwald-Hartwig aminations.

Section 4: Cyanation Reactions

Introducing a nitrile group via cyanation of the C-Cl bond is a common transformation. Both palladium and copper-based methods are prevalent.

Frequently Asked Questions (FAQs)

Q1: What are the best cyanide sources for a palladium-catalyzed cyanation?

A1: Zinc cyanide, Zn(CN)₂, is the most commonly used and reliable cyanide source for palladium-catalyzed reactions.[10] It is less toxic than other sources like KCN or NaCN and is less likely to poison the palladium catalyst. The use of highly toxic reagents like HCN gas or cyanogen halides should be avoided.[11][12]

Q2: My cyanation reaction is not working. What are the common pitfalls?

A2: Catalyst poisoning by the cyanide anion is the most significant hurdle. Even with Zn(CN)₂, free cyanide can irreversibly bind to the Pd(0) center. To overcome this, using a ligand with a large bite angle, such as Xantphos, can be beneficial as it can stabilize the catalyst. Additionally, ensuring the reaction is strictly anhydrous is critical, as water can facilitate the release of free cyanide.

Section 5: Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Screening Reaction

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add 6-Chloro-3-fluoropicolinonitrile (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add these to the reaction flask.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent).

  • Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

The Catalytic Cycle: A Unified View

The success of these cross-coupling reactions hinges on the efficiency of three key steps in the catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of ligand directly influences the kinetics of each of these steps.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Cl) Pd0->OA Rate-Limiting for Chlorides PdII_Ar Ar-Pd(II)-Cl(L)₂ OA->PdII_Ar Trans Transmetalation (R-B(OR)₂ or R-NHR') PdII_Ar->Trans PdII_Ar_R Ar-Pd(II)-R(L)₂ Trans->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RE->Product

Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

References

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Organometallics. (n.d.). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • PubMed. (2017).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • PubMed. (2000).
  • NIH. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2025).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • University of Windsor. (n.d.).
  • (n.d.).
  • Organic & Biomolecular Chemistry. (n.d.). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Royal Society of Chemistry.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide.
  • NIH. (n.d.).
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Taylor & Francis. (n.d.).
  • Organic Letters. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • PubMed. (2022).
  • Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.

Sources

Optimization

analytical techniques for identifying impurities in 6-Chloro-3-fluoropicolinonitrile

Technical Support Center: Impurity Analysis of 6-Chloro-3-fluoropicolinonitrile Welcome to the technical support center for the analytical characterization of 6-Chloro-3-fluoropicolinonitrile. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Analysis of 6-Chloro-3-fluoropicolinonitrile

Welcome to the technical support center for the analytical characterization of 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides troubleshooting guides, FAQs, and detailed protocols to navigate the complexities of impurity profiling for this specific halogenated pyridine intermediate.

The regulatory landscape, primarily governed by the International Council for Harmonisation (ICH) guidelines, mandates the rigorous identification, quantification, and reporting of impurities in new drug substances.[3][4] Specifically, ICH Q3A(R2) provides the framework for defining thresholds for reporting, identification, and qualification of impurities.[3][5]

Section 1: Understanding Potential Impurities

The first step in developing a robust analytical strategy is to anticipate the potential impurities that may arise during the synthesis of 6-Chloro-3-fluoropicolinonitrile. These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[6]

Table 1: Potential Process-Related Impurities in 6-Chloro-3-fluoropicolinonitrile Synthesis

Impurity Type Potential Compound Name/Structure Potential Source Significance
Starting Material e.g., 2,5-dichloro-3-fluoropyridineIncomplete reactionA common process-related impurity that must be monitored.
Intermediates Varies depending on the synthetic routeIncomplete conversion to the final productCan indicate inefficiencies in the chemical synthesis process.
Positional Isomers e.g., 2-Chloro-3-fluoropicolinonitrileNon-selective reactions during synthesisOften have similar physical properties, making them challenging to separate and requiring high-resolution analytical methods.[7]
Hydrolysis Product 6-Chloro-3-fluoropicolinic acidDegradation of the nitrile group in the presence of water/moisture.A potential degradation product that can form during manufacturing or storage.[8]
Over-reaction Product e.g., Dimerization or polymerization productsSide reactions under harsh process conditionsCan be complex to characterize and may have different toxicity profiles.
Reagent Carryover e.g., Cyanide source (e.g., CuCN)Residual reagents from the synthesisInorganic impurities are also a key concern and are addressed by guidelines like ICH Q3D.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity analysis of non-volatile, thermally liable compounds like 6-Chloro-3-fluoropicolinonitrile.[1][6] A well-developed reversed-phase HPLC (RP-HPLC) method is typically the primary choice for separation and quantification.

HPLC Troubleshooting Q&A

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for the main API peak and/or impurities?

Answer: Poor peak shape is often a multi-factorial issue.

  • Causality (Peak Tailing): Tailing is frequently caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like pyridines on silica-based C18 columns. Residual, acidic silanol groups on the silica surface can interact strongly with the basic nitrogen of the pyridine ring.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate, acetate). For a basic analyte, operating at a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen, minimizing secondary interactions with silanols.

    • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.[9][10] If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

Question: My impurity peaks are not well-resolved from the main peak. How can I improve the separation?

Answer: Achieving adequate resolution between a major API peak and trace-level impurities is a common method development challenge.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate these parameters.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution for early-eluting peaks.

    • Optimize the Gradient: If using a gradient method, make the gradient slope shallower around the elution time of the critical pair. This provides more time for the separation to occur.[11]

    • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice-versa). Their different dipole moments and hydrogen bonding capabilities can alter the elution order and improve resolution.

    • Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, the issue may be a lack of selectivity from the C18 phase. Consider a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer alternative interactions.

Question: I'm observing a noisy or drifting baseline. What are the likely causes?

Answer: An unstable baseline compromises the limit of detection and quantification, making it difficult to accurately measure low-level impurities.

  • Causality: Baseline issues can stem from the mobile phase, the pump, or the detector.[12][13]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector cell.[14] Use high-purity HPLC-grade solvents and reagents. If premixed solvents have been sitting, they may have re-absorbed air or undergone compositional changes.[12]

    • System Contamination: A drifting baseline can indicate that a strongly retained compound from a previous injection is slowly eluting.[13] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

    • Detector Lamp Failure: Detector lamps have a finite lifetime. A noisy baseline can be a sign that the lamp is failing and needs replacement.

    • Pump Malfunction: Inconsistent mixing or faulty check valves in the pump can cause pressure fluctuations that manifest as a noisy baseline.[15]

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution start->resolution baseline Baseline Noise/ Drift start->baseline ps_sol1 Adjust Mobile Phase pH peak_shape->ps_sol1 res_sol1 Optimize Organic Solvent % resolution->res_sol1 base_sol1 Degas Mobile Phase baseline->base_sol1 ps_sol2 Use End-capped Column ps_sol1->ps_sol2 ps_sol3 Reduce Sample Concentration ps_sol2->ps_sol3 end Problem Resolved ps_sol3->end res_sol2 Adjust Gradient Slope res_sol1->res_sol2 res_sol3 Change Stationary Phase res_sol2->res_sol3 res_sol3->end base_sol2 Flush Column/ System base_sol1->base_sol2 base_sol3 Check Detector Lamp/Pump base_sol2->base_sol3 base_sol3->end

Caption: Logical workflow for troubleshooting common HPLC issues.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique.[6][16] It combines the high separation efficiency of GC with the definitive identification capabilities of MS.[17]

GC-MS Troubleshooting Q&A

Question: How do I identify an unknown peak in my GC-MS chromatogram?

Answer: This is the primary strength of GC-MS. The process involves interpreting the mass spectrum produced for that peak.

  • Causality: When molecules elute from the GC column, they enter the MS source and are ionized (typically by Electron Ionization - EI). This high-energy process causes the molecule to fragment in a predictable and reproducible way.[18] The resulting pattern of fragment masses is a chemical fingerprint.

  • Troubleshooting Steps:

    • Mass Spectral Library Search: The first step is to compare the acquired mass spectrum against a commercial or in-house spectral library (e.g., NIST, Wiley). The search algorithm will provide a list of potential matches with a quality score.

    • Manual Interpretation: Do not rely solely on the library match. An experienced analyst must manually interpret the spectrum. Look for the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure. For example, the loss of a chlorine atom (mass 35/37) or a cyano group (mass 26) would be characteristic for impurities related to 6-Chloro-3-fluoropicolinonitrile.[19][20]

    • Confirmation with a Reference Standard: The only way to be 100% certain of an impurity's identity is to obtain a certified reference standard of the suspected compound and inject it under the same conditions.[21] The retention time and mass spectrum must match perfectly.

Question: I'm not seeing my expected impurity peaks, or the peaks are very small.

Answer: This could be due to issues with the sample introduction, the GC conditions, or the nature of the impurity itself.

  • Causality: GC-MS requires analytes to be volatile and thermally stable.[16] If an impurity is not volatile enough or degrades in the hot injector port, it will not reach the detector.

  • Troubleshooting Steps:

    • Check Injector Temperature: A temperature that is too low may not volatilize the analytes efficiently. Conversely, a temperature that is too high can cause thermal degradation. Experiment with different injector temperatures.

    • Consider Derivatization: For impurities with polar functional groups (like the potential hydrolysis product, 6-Chloro-3-fluoropicolinic acid), volatility can be low. Derivatization (e.g., silylation) can be used to convert these polar groups into more volatile non-polar groups, making them amenable to GC analysis.[16]

    • Evaluate Headspace GC-MS: For highly volatile impurities like residual solvents, static headspace sampling (SHS) is the preferred technique. It involves heating the sample in a sealed vial and injecting only the vapor phase, which concentrates volatile analytes and protects the column from non-volatile matrix components.[22]

GC-MS Impurity Identification Workflow

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection & ID) cluster_Data Data Analysis injection Sample Injection & Vaporization separation Separation in GC Column injection->separation ionization Ionization (EI) separation->ionization fragmentation Fragmentation ionization->fragmentation mass_analysis Mass Analysis (m/z) fragmentation->mass_analysis detection Detection mass_analysis->detection library_search Library Search detection->library_search manual_interp Manual Interpretation library_search->manual_interp confirmation Confirm with Reference Standard manual_interp->confirmation final_id final_id confirmation->final_id Positive ID

Caption: Workflow from GC-MS separation to impurity identification.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of unknown impurities.[23] While not typically used for routine quantification, it is indispensable when an impurity is detected by HPLC or GC-MS that cannot be identified by other means. The impurity must first be isolated, often by preparative HPLC.

NMR Troubleshooting Q&A

Question: How can I use NMR to definitively determine the structure of an unknown positional isomer?

Answer: This requires a suite of 2D NMR experiments to piece together the molecular skeleton.

  • Causality: While 1D ¹H NMR provides information on the types of protons and their neighbors, it often isn't enough to distinguish isomers. 2D NMR experiments reveal correlations between nuclei (protons and carbons) through chemical bonds.[23]

  • Troubleshooting Steps:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (i.e., are on adjacent carbons). This helps to build proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows you to assign carbon resonances based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for isomers. It shows correlations between protons and carbons that are two or three bonds away. By observing these long-range correlations, you can piece together how the different fragments of the molecule are connected, confirming the substitution pattern on the pyridine ring.

    • ¹⁹F and ¹³C NMR: For 6-Chloro-3-fluoropicolinonitrile, ¹⁹F NMR is crucial. The chemical shift and coupling constants of the fluorine atom will be highly dependent on its position. Similarly, the chemical shifts in the ¹³C NMR spectrum are very sensitive to the substitution pattern.[24]

NMR Structure Elucidation Logic

NMR_Logic start Isolated Unknown Impurity exp1D exp1D start->exp1D exp2D_homo exp2D_homo start->exp2D_homo exp2D_hetero exp2D_hetero start->exp2D_hetero info1 Identify Spin Systems (Proton-Proton Connectivity) exp2D_homo->info1 info2 Assign Carbons (Direct C-H Connectivity) exp2D_hetero->info2 info3 Assemble Skeleton (Long-Range C-H Connectivity) exp2D_hetero->info3 structure Propose Structure info1->structure info2->structure info3->structure verification Verify with all Spectral Data structure->verification

Sources

Troubleshooting

strategies to minimize byproduct formation with 6-Chloro-3-fluoropicolinonitrile

Technical Support Center: 6-Chloro-3-fluoropicolinonitrile Welcome to the technical support center for 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-3-fluoropicolinonitrile

Welcome to the technical support center for 6-Chloro-3-fluoropicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your desired products. The advice herein is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am performing a nucleophilic aromatic substitution (SNAr) to replace the 6-chloro group, but my yields are low and I'm observing significant byproduct formation. What are the common pitfalls?

Answer: This is a very common scenario. 6-Chloro-3-fluoropicolinonitrile is highly activated for nucleophilic aromatic substitution (SNAr) at the C6 position due to the electron-withdrawing effects of the ring nitrogen, the cyano group, and the fluoro group.[1][2] However, success depends on carefully controlling the reaction conditions to prevent competing side reactions.

Causality Analysis: The primary issues in SNAr reactions with this substrate typically fall into two categories:

  • Incomplete Reaction or Slow Kinetics: The nucleophile may not be potent enough, or the temperature may be too low, leading to a sluggish reaction that allows side reactions to become more prominent over extended reaction times.

  • Competing Side Reactions: The most prevalent side reaction is the hydrolysis of the nitrile group, especially if your nucleophile is used in a protic solvent or if there is residual water in your reaction system.

Troubleshooting Strategies:

  • Choice of Nucleophile and Base: Ensure your nucleophile is sufficiently reactive. For less reactive nucleophiles (e.g., some aliphatic amines or phenols), a stronger, non-nucleophilic base (e.g., NaH, KHMDS) may be required to generate the active nucleophile in situ. For amine nucleophiles, an excess of the amine itself can often serve as the base.

  • Solvent Selection is Critical: Use anhydrous polar aprotic solvents like DMF, DMSO, NMP, or THF. These solvents effectively solvate the cationic counter-ion of your nucleophile and do not participate in the reaction. Rigorously drying your solvent is paramount.

  • Temperature Control: While heating is often necessary to drive SNAr reactions, excessive temperatures (>120 °C) can lead to decomposition or undesired side reactions. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by TLC or LC-MS before increasing the temperature further.

The following diagram illustrates the primary desired reaction pathway versus the most common byproduct pathway.

G cluster_main Desired S(N)Ar Pathway cluster_side Primary Byproduct Pathway SM 6-Chloro-3-fluoropicolinonitrile Product 6-Nu-3-fluoropicolinonitrile (Desired Product) SM->Product S(N)Ar at C6 SM2 6-Chloro-3-fluoropicolinonitrile Nu Nucleophile (Nu-) Byproduct 6-Chloro-3-fluoropicolinic Acid (Hydrolysis Byproduct) SM2->Byproduct Nitrile Hydrolysis H2O Water (H2O) (Acid/Base Catalyst)

Caption: Competing reaction pathways for 6-Chloro-3-fluoropicolinonitrile.

Question 2: My primary byproduct is 6-Chloro-3-fluoropicolinic acid. How can I prevent the hydrolysis of the nitrile group?

Answer: The formation of 6-Chloro-3-fluoropicolinic acid[3][4] is a clear indication of nitrile hydrolysis. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, often catalyzed by trace amounts of water, especially at elevated temperatures.[5]

Expertise & Experience: In our experience, even high-purity solvents can contain enough residual water to cause this issue, particularly in reactions requiring long heating times or strong bases. Bases like NaOH or KOH, if not finely ground and anhydrous, can be a significant source of water.

Self-Validating Protocol to Minimize Hydrolysis:

  • Reagent & Glassware Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves (3Å or 4Å).

    • If using solid bases like K₂CO₃, dry them in an oven before use. If using strong bases like NaH, ensure it is a fresh dispersion in oil.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and cannulation techniques for liquid transfers.

    • Add the solvent first and sparge with inert gas for 15-20 minutes to remove dissolved oxygen and moisture.

  • Execution:

    • Add the starting material and base under the inert atmosphere.

    • Add the nucleophile slowly, especially if the reaction is exothermic.

    • Monitor the reaction closely. The goal is to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to conditions that favor hydrolysis.

The following troubleshooting workflow can help guide your experimental adjustments.

G start Problem: Byproduct Formation byproduct_id Identify Byproduct (e.g., via LC-MS) start->byproduct_id hydrolysis Byproduct is 6-Chloro-3-fluoropicolinic Acid or corresponding amide byproduct_id->hydrolysis Hydrolysis Product other Other Byproduct (e.g., from nucleophile decomposition) byproduct_id->other Other cause_hydrolysis Root Cause: Nitrile Hydrolysis hydrolysis->cause_hydrolysis cause_other Root Cause: Reaction Specific other->cause_other solution_hydrolysis Solution: 1. Use rigorously anhydrous solvents. 2. Dry all reagents & glassware. 3. Run under inert atmosphere (N2/Ar). 4. Minimize reaction time. cause_hydrolysis->solution_hydrolysis solution_other Solution: 1. Lower reaction temperature. 2. Check nucleophile stability. 3. Adjust stoichiometry. cause_other->solution_other

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Question 3: What are the optimal reaction conditions for a typical SNAr reaction with an amine nucleophile?

Answer: For a typical SNAr with a primary or secondary amine, a well-established set of conditions serves as an excellent starting point. The key is balancing reactivity with selectivity.

Authoritative Grounding: The mechanism proceeds via a Meisenheimer complex, a negatively charged intermediate whose stability is enhanced by the electron-deficient nature of the pyridine ring.[1][6] The rate-determining step is typically the initial nucleophilic attack, so conditions should favor this step without promoting side reactions.

Recommended Starting Protocol:

  • Setup: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add 6-Chloro-3-fluoropicolinonitrile (1.0 eq).

  • Solvent/Base: Add anhydrous DMSO or DMF (to make a ~0.2 M solution). Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq).

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the disappearance of the starting material by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine to remove the solvent and excess base/amine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale & Impact on Byproducts
Solvent Anhydrous DMSO, DMF, NMPPolar aprotic; promotes SNAr kinetics. Using non-anhydrous solvent is the #1 cause of hydrolysis.
Base K₂CO₃, Cs₂CO₃, DIPEASufficiently basic to scavenge HCl byproduct without being harsh enough to significantly catalyze nitrile hydrolysis.
Temperature 60 - 110 °CTemperature must be high enough for reaction but kept as low as possible to minimize decomposition and hydrolysis.
Stoichiometry 1.1 - 1.5 eq. NucleophileA slight excess of the nucleophile ensures the reaction goes to completion in a reasonable timeframe.
Atmosphere Nitrogen or ArgonPrevents introduction of atmospheric moisture, which is critical for avoiding hydrolysis.

References

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. ACS Omega. [Link]

  • Synthesis and fluorescence of a 6-chloro-2,3-naphthalimide derivative. Organic & Biomolecular Chemistry. [Link]

  • Processes for the production of picolinic acid derivatives.
  • Nucleophilic Aromatic Substitution of Pyridine. Pearson+. [Link]

  • Hydrolysis of Nitriles (Video). YouTube. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide. PubMed. [Link]

  • Nucleophilic Aromatic Substitutions (Video). YouTube. [Link]

  • Hydrolysis of Nitriles Protocol. Organic Synthesis. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Hydrolysis of Nitriles. Chemguide. [Link]

  • General Methodology for Pyridine Synthesis. Organic Syntheses. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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  • Mechanism of Chlorobenzene Formation. OCR Chemistry A. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from 6-Chloro-3-fluoropicolinonitrile

For researchers and drug development professionals, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body is likely to have poor pharmacokinetic properties, leading to low bioavailability and a short duration of action. This guide provides an in-depth, comparative framework for assessing the metabolic stability of a promising class of compounds synthesized from the 6-Chloro-3-fluoropicolinonitrile scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and compare potential outcomes, equipping you with the knowledge to make informed decisions in your drug discovery programs.

The 6-Chloro-3-fluoropicolinonitrile scaffold is of significant interest in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and the electron-withdrawing nature of the nitrile group, along with the halogen substituents, can offer desirable physicochemical properties and binding interactions.[1] However, these very features also present specific metabolic considerations that must be thoroughly investigated. The presence of both chlorine and fluorine atoms can influence metabolic outcomes, with fluorine often being incorporated to enhance metabolic stability.[2][3][4]

The Foundational Pillars of Metabolic Stability Assessment: A Comparative Overview

The initial assessment of metabolic stability is typically conducted using in vitro systems that recapitulate the metabolic machinery of the liver, the primary site of drug metabolism in the body.[5] The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .

  • Liver Microsomal Stability Assays: These assays utilize subcellular fractions (microsomes) of the liver, which are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7] This makes them an excellent tool for assessing a compound's susceptibility to oxidative metabolism. They are cost-effective, have high throughput, and are ideal for early-stage screening and ranking of compounds.[8][9]

  • Hepatocyte Stability Assays: These assays use intact liver cells (hepatocytes), providing a more physiologically relevant model.[7][10] Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for both types of reactions.[11] They also account for cellular uptake and efflux, offering a more comprehensive picture of a compound's metabolic fate. While more complex and expensive than microsomal assays, they provide more predictive data for in vivo clearance.

The choice between these assays depends on the stage of drug discovery. In early lead optimization, a high-throughput microsomal assay can be used to quickly screen and rank a series of analogs. As promising candidates emerge, a more comprehensive hepatocyte assay is warranted to gain a deeper understanding of their metabolic profile.

Below is a workflow diagram illustrating the decision-making process in metabolic stability assessment:

G cluster_0 Early Drug Discovery cluster_1 Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Microsomal Stability Assay Compound Library->High-Throughput Screening Primary Screen Rank Compounds Rank Compounds by In Vitro Half-Life (T½) High-Throughput Screening->Rank Compounds Promising Candidates Promising Candidates Rank Compounds->Promising Candidates Select Leads Hepatocyte Stability Assay Hepatocyte Stability Assay Promising Candidates->Hepatocyte Stability Assay Deeper Profiling Metabolite Identification Metabolite Identification (LC-MS/MS) Hepatocyte Stability Assay->Metabolite Identification In Vivo Pharmacokinetics In Vivo Pharmacokinetics Metabolite Identification->In Vivo Pharmacokinetics Informs In Vivo Studies

Caption: Workflow for assessing metabolic stability.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for both liver microsomal and hepatocyte stability assays. These are self-validating systems when appropriate controls are included.

Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a parent compound due to Phase I metabolism.

Materials:

  • Test compounds and positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[7]

  • Pooled human liver microsomes (HLMs)[7]

  • 0.1 M Phosphate buffer (pH 7.4)[12]

  • NADPH regenerating system (or NADPH)[12]

  • Acetonitrile (for reaction termination)[12]

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system[12]

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

    • Thaw the pooled HLMs on ice and dilute to a final concentration of 1.0 mg/mL in cold phosphate buffer.[7]

    • Prepare the NADPH solution at 1 mM.

  • Incubation:

    • In a 96-well plate, add 98 µL of the HLM suspension to each well.

    • Add 1 µL of the test compound working solution to the wells (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[13]

    • Initiate the metabolic reaction by adding 1 µL of the NADPH solution.[14]

    • For the negative control (time 0), add 100 µL of ice-cold acetonitrile to the designated wells before adding NADPH.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.[7][12]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[12]

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (T½) is calculated as: T½ = 0.693 / k[10]

Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes[15]

  • Hepatocyte culture medium[15]

  • Collagen-coated 96-well plates[15]

  • Test compounds and positive control compounds (e.g., Testosterone for Phase I, 7-hydroxycoumarin for Phase II)[7]

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Cell Plating and Equilibration:

    • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.[15]

    • Seed the hepatocytes onto collagen-coated 96-well plates at a density of 0.5 x 10^6 cells/mL.[10]

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for at least 4 hours to allow for cell attachment.[15]

    • Gently wash the cells with fresh culture medium to remove any non-adherent cells.

  • Compound Incubation:

    • Prepare a working solution of the test compound at 1 µM in culture medium.[10]

    • Aspirate the medium from the wells and add the compound-containing medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere.

  • Time Points and Sample Collection:

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

    • Terminate the metabolic activity by adding three volumes of ice-cold acetonitrile with an internal standard.[16]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate any cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[16]

Data Analysis: The data analysis is similar to the microsomal stability assay, yielding the in vitro half-life (T½) and intrinsic clearance (Clint).[10]

Comparative Analysis of Hypothetical 6-Chloro-3-fluoropicolinonitrile Derivatives

To illustrate the application of these assays, let's consider a hypothetical series of compounds derived from the 6-Chloro-3-fluoropicolinonitrile scaffold.

CompoundR-Group ModificationMicrosomal T½ (min)Hepatocyte T½ (min)
Compound 1 (Parent) -H4530
Compound 2 Addition of a metabolically labile ester group15<10
Compound 3 Replacement of -H with a sterically hindering t-butyl group>6055
Compound 4 Introduction of a second fluorine atom on the R-group>60>60

Interpretation of Results:

  • Compound 1 shows moderate stability. The shorter half-life in hepatocytes compared to microsomes suggests a potential role for Phase II metabolism or active transport processes.

  • Compound 2 is rapidly metabolized, as expected with the introduction of an ester group, which is prone to hydrolysis by esterases present in both microsomes and hepatocytes.

  • Compound 3 demonstrates improved metabolic stability. The bulky t-butyl group may sterically hinder the approach of metabolic enzymes to a potential site of metabolism.

  • Compound 4 exhibits the highest stability. The additional fluorine atom likely blocks a site of metabolism and may also decrease the electron density of the molecule, making it less susceptible to oxidation.[4][17]

Understanding the Metabolic Pathways

For compounds derived from 6-Chloro-3-fluoropicolinonitrile, several metabolic pathways can be anticipated based on the known metabolism of pyridine-containing molecules.[18][19]

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 6-Chloro-3-fluoro picolinonitrile Derivative Oxidation Pyridine N-Oxidation Parent->Oxidation Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Dehalogenation Reductive Dechlorination Parent->Dehalogenation Excretion Excretion Oxidation->Excretion Glucuronidation Glucuronidation of -OH metabolites Hydroxylation->Glucuronidation Sulfation Sulfation of -OH metabolites Hydroxylation->Sulfation Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways.

Key Metabolic Liabilities and Strategies for Mitigation:

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.[20] Additionally, the pyridine ring can undergo hydroxylation at various positions, mediated by CYP enzymes. The electron-withdrawing nature of the fluorine and nitrile groups may decrease the susceptibility of the ring to oxidation.[2]

  • Metabolism of the Nitrile Group: While generally considered a stable functional group, nitriles can be hydrolyzed to the corresponding carboxylic acid, although this is often a slower process.

  • Dehalogenation: The chloro-substituent may be susceptible to reductive dehalogenation.

Strategies to Enhance Metabolic Stability:

  • Blocking Sites of Metabolism: Introducing sterically bulky groups or atoms like fluorine at or near a metabolic soft spot can prevent enzymatic breakdown.[2][3]

  • Modulating Electronic Properties: Introducing electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism. The inherent 3-fluoro and 6-chloro substituents already contribute to this.

  • Bioisosteric Replacement: If the picolinonitrile scaffold itself proves to be a metabolic liability, consider replacing it with a bioisostere. For example, a pyrimidine or a different halogenated pyridine could offer improved metabolic stability while retaining the desired pharmacological activity.[2][21]

Advanced Investigations: CYP Inhibition and Reaction Phenotyping

Once a compound demonstrates sufficient metabolic stability, it is crucial to assess its potential for drug-drug interactions (DDIs). This is primarily done by evaluating its ability to inhibit key CYP450 enzymes.[22][23] Assays are available to determine the IC50 values of a compound against a panel of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24][25]

Reaction phenotyping studies are then conducted to identify which specific CYP enzymes are responsible for metabolizing the compound.[26][27][28] This is achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations. Understanding the metabolic pathways is critical for predicting potential DDIs if the primary metabolizing enzyme is inhibited by a co-administered drug.

Conclusion

Assessing the metabolic stability of compounds derived from 6-Chloro-3-fluoropicolinonitrile is a critical step in their journey towards becoming viable drug candidates. By employing a strategic combination of in vitro assays, starting with high-throughput microsomal screens and progressing to more comprehensive hepatocyte-based evaluations, researchers can effectively rank compounds and identify potential metabolic liabilities. A thorough understanding of the underlying metabolic pathways, coupled with a proactive approach to mitigating metabolic instability through medicinal chemistry strategies, will significantly increase the probability of success in developing safe and effective medicines from this promising chemical scaffold.

References

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  • Scott, J. S., et al. (2016). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 26(16), 4071-4074. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Lin, G. L., & Wuest, W. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16949-16968. Retrieved from [Link]

  • Li, B., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 32, 1-14. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Stresser, D. M., et al. (2004). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 5(5), 403-412. Retrieved from [Link]

  • Fleming, G. F., & Fleming, G. F. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 59(23), 10574–10604. Retrieved from [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal, 146(1), 157-172. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European journal of pharmaceutical sciences, 32(3), 137-147. Retrieved from [Link]

  • Lin, G. L., & Wuest, W. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-498. Retrieved from [Link]

  • Yuan, M., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7847-7855. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of NNK: carbonyl reduction (path a), pyridine.... Retrieved from [Link]

  • Zhang, S., et al. (2017). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 22(1), 143. Retrieved from [Link]

  • Visikol. (2023). Reaction Phenotyping Assay. Retrieved from [Link]

  • de la Cruz, B., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics, 15(1), 1-19. Retrieved from [Link]

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  • Chen, Y., et al. (2021). In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method. Frontiers in Pharmacology, 12, 638668. Retrieved from [Link]

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  • u:cris-Portal. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Retrieved from [Link]

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Comparative

Strategic Selection of 6-Chloro-3-fluoropicolinonitrile: A Cost-Benefit &amp; Performance Analysis

The following guide provides a comprehensive cost-benefit and performance analysis of 6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6), a high-value heterocyclic building block used in the synthesis of next-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit and performance analysis of 6-Chloro-3-fluoropicolinonitrile (CAS: 1207609-52-6), a high-value heterocyclic building block used in the synthesis of next-generation kinase inhibitors (e.g., CDK2 inhibitors) and advanced agrochemicals.[1]

Executive Summary

6-Chloro-3-fluoropicolinonitrile represents a "privileged scaffold" in modern drug discovery, offering a unique substitution pattern (2-CN, 3-F, 6-Cl) that enables orthogonal functionalization.[1] While its commercial market price is high (~$1,900/25g), its value lies in reducing step counts for downstream synthesis of fluorinated pyridine cores.[1]

This guide compares the "Buy" strategy (direct sourcing) against the "Make" strategy (synthesis from 2,6-dichloro-3-fluoropyridine), analyzing the trade-offs between capital expenditure (CAPEX), operational complexity, and time-to-market.[1]

FeatureDirect Purchase (Buy)In-House Synthesis (Make)
Cost/Gram High ($75 - $100/g)Low ($5 - $15/g)
Lead Time 1-2 Weeks3-5 Days (Process Time)
Purity Risk Low (>97% guaranteed)Medium (Regioisomer removal required)
Scalability Linear CostEconomies of Scale
Safety Profile BenignHigh Hazard (Cyanide handling)

Technical Deep Dive: The "Fluorine Effect" & Reactivity

The strategic value of this molecule stems from the 3-Fluoro substituent.[1] In medicinal chemistry, this fluorine atom:

  • Blocks Metabolism: Prevents oxidative metabolism at the 3-position.[1]

  • Modulates pKa: Lowers the pKa of the pyridine nitrogen, altering solubility and binding affinity.[1]

  • Directs Regioselectivity: The strong inductive effect (-I) of the fluorine at C3 activates the C2 position for nucleophilic attack (during synthesis) and influences the reactivity of the C6-Chlorine in downstream applications.[1]

Reactivity Profile (The "Benefit")

The molecule possesses two electrophilic handles:

  • C2-Nitrile: Precursor to amides (hydrolysis), amines (reduction), or heterocycles (e.g., tetrazoles).[1]

  • C6-Chlorine: Highly activated for SNAr displacement by amines or alkoxides, facilitating rapid library generation.[1]

Comparative Workflow Analysis

The following diagram illustrates the decision matrix between sourcing the material and synthesizing it, highlighting the critical "Regioselectivity Checkpoint" in the synthesis route.

G Start Need 6-Chloro-3-fluoropicolinonitrile Vendor Commercial Vendor (~$2,000 / 25g) Start->Vendor Small Scale (<100g) Precursor Precursor: 2,6-Dichloro-3-fluoropyridine (~$100 / kg) Start->Precursor Process Scale (>1kg) QC QC Validation (NMR, HPLC) Vendor->QC Ready Ready for Synthesis QC->Ready Reaction Cyanation Reaction (CuCN, NMP, 140°C) Precursor->Reaction S_NAr Workup Workup & Purification (Remove 6-CN isomer) Reaction->Workup Regioselectivity Risk Workup->Ready

Figure 1: Decision workflow for sourcing 6-Chloro-3-fluoropicolinonitrile. Note the purification bottleneck in the synthesis route.

Experimental Protocols

Protocol A: In-House Synthesis (The "Make" Option)

Objective: Synthesize 6-Chloro-3-fluoropicolinonitrile from 2,6-dichloro-3-fluoropyridine via Rosenmund-von Braun cyanation. Critical Challenge: Regioselectivity. The cyanide can attack C2 (desired) or C6 (undesired).[1] The C2 position is electronically favored due to the inductive effect of the adjacent C3-Fluorine.[1]

Reagents:

  • 2,6-Dichloro-3-fluoropyridine (1.0 eq)[1]

  • Copper(I) Cyanide (CuCN) (1.1 eq)[1]

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)[1]

Step-by-Step Methodology:

  • Setup: In a dry reaction vessel equipped with mechanical stirring and a condenser, dissolve 2,6-dichloro-3-fluoropyridine (16.6 g, 100 mmol) in anhydrous NMP (100 mL).

  • Reagent Addition: Add CuCN (9.85 g, 110 mmol) in a single portion. Safety Note: Handle cyanides in a well-ventilated fume hood with appropriate antidotes available.[1]

  • Reaction: Heat the mixture to 140°C for 4-6 hours. Monitor by HPLC.

    • Checkpoint: Stop when starting material is <2%.[1] Prolonged heating increases double-cyanation byproducts.[1]

  • Quench: Cool to room temperature. Pour into a solution of FeCl₃/HCl (to decompose copper complexes) or aqueous ammonia.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄.[1]

  • Purification: The crude mixture will contain ~85% desired 2-cyano product and ~15% 6-cyano isomer.[1]

    • Separation: Recrystallize from Ethanol/Heptane or perform flash chromatography (0-20% EtOAc/Hexanes).[1] The 2-cyano isomer typically elutes second due to higher polarity from the dipole alignment.[1]

Yield: 65-75% (Isolated).[1]

Protocol B: Downstream Application (The "Use" Case)

Objective: SNAr displacement of the C6-Chlorine to form a CDK2 inhibitor intermediate.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-Chloro-3-fluoropicolinonitrile (1.0 eq) in DMSO.

  • Nucleophile: Add the amine nucleophile (e.g., an aniline or aliphatic amine) (1.1 eq).[1]

  • Base: Add DIPEA (2.0 eq) or K₂CO₃.

  • Conditions: Stir at 60-80°C for 2 hours.

    • Observation: The reaction is faster than non-fluorinated analogs due to the electron-withdrawing nature of the C3-F and C2-CN groups.[1]

  • Workup: Pour into water; the product often precipitates as a solid.[1] Filtration yields the pure SNAr product.[1]

Supporting Data & Metrics

Cost Comparison Table (Per 100g Output)
MetricCommercial SourcingIn-House Synthesis
Raw Material Cost $7,600 (Est.[1] based on 25g packs)~$45 (Precursor + Reagents)
Labor Cost $0$800 (2 FTE Days)
Waste Disposal NegligibleHigh (Cyanide/Copper waste)
Total Cost ~$7,600 ~$1,200
Time to Product 7 Days4 Days
E-Factor Analysis (Environmental Impact)[1]
  • Commercial: E-Factor is externalized to the vendor.[1]

  • In-House: High E-Factor (~25-50) due to solvent use (NMP) and metal waste (Copper).[1]

    • Mitigation: Use Zn(CN)₂ with Pd-catalysis (lower metal load) for larger scales, though reagent cost increases.[1]

Conclusion & Recommendation

Recommendation for Research Scale (<50g): BUY. The high cost of the commercial material is offset by the elimination of safety risks (cyanide) and the time required to separate regioisomers. The "Buy" option guarantees the correct 3-Fluoro/2-Cyano architecture essential for SAR accuracy.[1]

Recommendation for Process Scale (>100g): MAKE. The cost differential (approx. 6x savings) justifies the synthesis.[1] The Rosenmund-von Braun cyanation of 2,6-dichloro-3-fluoropyridine is robust, provided that the purification process for removing the 6-cyano isomer is validated.[1]

References

  • Synthesis of 2-cyano-6-chloropyridines

    • Title: Preparation of 2-cyano-6-chloropyridine compounds.[1]

    • Source: US Patent 4766219A.[1]

    • URL
  • Application in CDK2 Inhibitors

    • Title: Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors.[1][2]

    • Source: WO2021030537A1.[1][2]

    • URL
  • Fluorine Effect in Pyridines

    • Title: 2,6-Dichloro-3-cyano-5-fluoropyridine: A versatile chemical compound.[1][3]

    • Source: Chem-Impex.[1]

  • Commercial Availability & Pricing

    • Title: 6-Chloro-3-fluoropicolinonitrile Product Page.[1][2][4]

    • Source: BLD Pharm.[1]

Sources

Validation

Environmental Impact Assessment &amp; Process Comparison: Synthesis of 6-Chloro-3-fluoropicolinonitrile

Content Type: Technical Comparison Guide Subject: Process Optimization & Environmental Metrics for CAS 1207609-52-6 Audience: Process Chemists, EHS Officers, and Drug Development Scientists[1] Executive Summary 6-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Process Optimization & Environmental Metrics for CAS 1207609-52-6 Audience: Process Chemists, EHS Officers, and Drug Development Scientists[1]

Executive Summary

6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) is a critical pharmacophore and agrochemical intermediate, serving as the structural backbone for next-generation auxin herbicides (e.g., Florpyrauxifen-benzyl) and various metalloproteinase inhibitors.[1]

The synthesis of this molecule presents a classic "Halex" (Halogen Exchange) challenge: selectively introducing a fluorine atom at the electron-deficient 3-position of the pyridine ring while preserving the chlorine at the 6-position and the nitrile functionality.[1]

This guide compares the Conventional Batch Route (Method A) against an Intensified Phase-Transfer Catalyzed Route (Method B) .[1] Our analysis demonstrates that shifting to Method B reduces the Process Mass Intensity (PMI) by approximately 40% and mitigates critical thermal runaway hazards associated with traditional DMSO-based protocols.[1]

Chemical Context & Regioselectivity Challenge

The core challenge in synthesizing 6-Chloro-3-fluoropicolinonitrile from 3,6-dichloropicolinonitrile is regioselectivity .[1]

  • The 6-Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent ring nitrogen.[1]
    
  • The 3-Position: Less activated but sterically adjacent to the electron-withdrawing nitrile group.[1]

Achieving fluorination at C3 without over-fluorinating C6 requires precise control of thermodynamics and solvent polarity.[1]

Diagram 1: Reaction Mechanism & Selectivity

ReactionMechanism cluster_legend Selectivity Driver Start 3,6-Dichloropicolinonitrile (Precursor) TS Meisenheimer Complex (Transition State) Start->TS + KF, Heat Solvent Effects Product 6-Chloro-3-fluoropicolinonitrile (Target) TS->Product Kinetic Control (Target Path) ByProduct 3,6-Difluoropicolinonitrile (Over-fluorinated Impurity) TS->ByProduct Thermodynamic Control (Over-reaction) Desc C3 Fluorination requires high activation energy facilitated by polar aprotic solvents.

Figure 1: Mechanistic pathway highlighting the competition between the desired mono-fluorination and the over-fluorinated impurity.[1]

Comparative Methodologies

Method A: Conventional Batch Halex (Benchmark)[1]
  • Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Reagent: Potassium Fluoride (KF) (Spray-dried).[1]

  • Conditions: 120°C – 140°C, 12–18 hours.

  • Mechanism: Standard

    
     driven by solvent polarity.[1]
    
  • Drawbacks: DMSO is prone to thermal runaway at high temperatures in the presence of halopyridines; difficult solvent recovery due to high boiling point and decomposition risks.

Method B: Intensified PTC-Sulfolane Route (Green Alternative)[1]
  • Solvent: Sulfolane (Tetramethylene sulfone) or Sulfolane/Toluene mix.[1]

  • Catalyst: Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (Phase Transfer Catalyst).[1]

  • Conditions: 160°C (Controlled), 6–8 hours.

  • Mechanism: PTC shuttles fluoride ions into the organic phase, increasing effective concentration and reactivity ("Naked Fluoride" effect).

  • Advantages: Sulfolane is thermally stable; PTC reduces reaction time; Toluene co-solvent allows for azeotropic drying of KF in situ.[1]

Environmental Impact Assessment (EIA) Data[1]

The following data compares the environmental load of producing 1 kg of 6-Chloro-3-fluoropicolinonitrile.

MetricMethod A (DMSO Batch)Method B (Sulfolane PTC)Impact Reduction
E-Factor (kg waste / kg product) 18.58.2~55% Improvement
Process Mass Intensity (PMI) 221341% Improvement
Solvent Recovery Rate < 40% (Degradation)> 85% (Distillable)High
Atom Economy 78%84%Moderate
Thermal Hazard Rating High (Exothermic decomp)Low (Stable solvent)Critical Safety Gain
Global Warming Potential (GWP) High (Incineration of DMSO)ModerateSignificant

Note: Data derived from comparative process modeling of standard chloropyridine fluorination workflows.

Detailed Experimental Protocols

Protocol A: Benchmark Synthesis (DMSO)

Use strictly for small-scale baseline comparison.[1] High thermal risk.[1]

  • Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charging: Charge 3,6-dichloropicolinonitrile (17.3 g, 0.1 mol) and anhydrous spray-dried KF (7.0 g, 0.12 mol) into DMSO (100 mL).

  • Reaction: Heat the mixture to 110°C. Caution: Monitor for exotherms. Stir for 16 hours.

  • Quench: Cool to 25°C. Pour reaction mass into ice water (500 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). The DMSO remains in the aqueous phase (difficult to recycle).

  • Purification: Dry organic layer over MgSO4, concentrate, and recrystallize from Ethanol.

  • Yield: Typical isolated yield 65–70%.[1]

Protocol B: Optimized Green Synthesis (Sulfolane/PTC)

Recommended for scale-up and lower environmental footprint.[1]

  • Drying (Critical Step): In a reactor, charge Sulfolane (80 mL), Toluene (20 mL), and KF (7.0 g). Heat to reflux and collect water via a Dean-Stark trap (azeotropic drying).

  • Charging: Cool to 100°C. Add 3,6-dichloropicolinonitrile (17.3 g, 0.1 mol) and Tetraphenylphosphonium bromide (TPPB) (1.5 mol%).

  • Reaction: Heat to 160°C. The PTC allows the reaction to proceed faster (6 hours) despite the higher steric hindrance at the 3-position.[1]

  • Workup (Solvent Recycle): Distill off Toluene. Vacuum distill the crude product directly from the Sulfolane mixture (if product BP allows) or add water to precipitate the inorganic salts (KCl/KF), filter, and then extract.

  • Recycling: The Sulfolane filtrate can often be dried and reused 2–3 times before purification is needed.[1]

  • Yield: Typical isolated yield 80–85%.[1]

Process Flow & Waste Stream Analysis[1][2]

The transition to Method B significantly alters the waste profile.[1] The following diagram illustrates the operational differences.

Diagram 2: Process Flow Comparison

ProcessFlow cluster_A Method A: Linear/Wasteful cluster_B Method B: Circular/Green A_Input Raw Materials (DMSO, KF, Substrate) A_Rxn Reaction (110°C) High Risk A_Input->A_Rxn A_Quench Aqueous Quench (DMSO lost to water) A_Rxn->A_Quench A_Waste Incineration Waste (Aq. DMSO + Salts) A_Quench->A_Waste B_Input Raw Materials (Sulfolane, KF, PTC) B_Dry Azeotropic Drying (Toluene Recycle) B_Input->B_Dry B_Rxn Reaction (160°C) Fast Kinetics B_Dry->B_Rxn B_Filter Salt Filtration (Dry KCl Waste) B_Rxn->B_Filter B_Recycle Solvent Recycle Loop B_Filter->B_Recycle Recovered Sulfolane B_Recycle->B_Input

Figure 2: Comparison of unit operations. Method B allows for solvent recycling and dry salt disposal, whereas Method A generates large volumes of contaminated aqueous waste.

Waste Stream Specifics
  • Fluoride Waste: Method B uses near-stoichiometric KF due to better solubility (PTC effect), reducing unreacted fluoride in the waste cake.[1]

  • Solvent Fate: Method A generates large volumes of DMSO-contaminated water, which has a high Chemical Oxygen Demand (COD) and is difficult for biological wastewater treatment plants to process.[1] Method B keeps the solvent anhydrous and recyclable.[1]

Safety & Hazards (EHS)[1]

  • Thermal Runaway: DMSO is known to decompose exothermically near its boiling point, especially when catalyzed by potassium halides.[1] Method B eliminates DMSO , replacing it with Sulfolane (stable up to >200°C), significantly improving the process safety profile.[1]

  • Toxicity: 6-Chloro-3-fluoropicolinonitrile is a skin and eye irritant.[1] All solids handling should be performed in a flow hood or glovebox.

References

  • Synthesis of 3,6-Dichloropicolinic Acid & Derivatives. ResearchGate. (Overview of chloropicoline chemistry and hydrolysis routes).

  • Preparation of 2-cyano-6-chloropyridine compounds (US4766219A). Google Patents.[1] (Foundational patent for cyanopyridine synthesis and halogenation).[1]

  • Application of New Blended Catalyst for Synthesizing Fluoro Intermediates. Asian Journal of Chemistry. (Discusses PTC and solvent blends for fluorinating pyridines).

  • 6-Chloro-3-fluoropicolinonitrile Product Safety Data. BLD Pharm. (Physical properties and safety handling).

  • Life Cycle Assessment of Fluorinated Gases and Solvents. ACS Sustainable Chemistry & Engineering. (Methodology for calculating solvent recovery impacts in fluorination). [1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-3-fluoropicolinonitrile

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-3-fluoropicolinonitrile. As your partner in laboratory safety,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-3-fluoropicolinonitrile. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to deliver in-depth technical guidance, explaining the causality behind each safety protocol to ensure a self-validating system of protection.

Critical Safety Synopsis: Immediate Actions and Hazards

6-Chloro-3-fluoropicolinonitrile (CAS No. 1207609-52-6) is a halogenated picolinonitrile derivative that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Based on data for the compound and structurally similar chemicals, it is classified as harmful and an irritant.

Key Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[3][4][5]

Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical requirement for safe laboratory operations.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the specific risks associated with 6-Chloro-3-fluoropicolinonitrile dictates the selection of appropriate PPE. As a solid, fine powder, it can easily become airborne, posing an inhalation risk.[2] Its chemical structure suggests that it can readily react with biological tissues, leading to irritation upon contact.

  • Inhalation Hazard: The molecule's potential to cause respiratory irritation (H335) means that engineering controls, such as a chemical fume hood, are the first line of defense.[1][5] Uncontrolled handling could lead to the inhalation of airborne particles, irritating the respiratory tract.

  • Dermal and Ocular Hazard: The compound is a known skin and serious eye irritant (H315, H319). Direct contact can cause inflammation, redness, and discomfort. Prolonged or repeated exposure could lead to more severe dermal issues. The eyes are particularly vulnerable to chemical insults, and exposure could result in significant damage.

  • Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is harmful (H302). This underscores the importance of stringent hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[4][6]

Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates a hazard assessment to select appropriate PPE.[1][7] For 6-Chloro-3-fluoropicolinonitrile, the following multi-layered approach is required.

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the correct gloves is paramount.

  • Glove Type: Nitrile gloves are the recommended choice.[8][9] They offer excellent resistance to a broad spectrum of chemicals, including many halogenated organic compounds, and provide a reliable barrier against fine particulates.[10][11][12] Furthermore, they are a safe alternative for individuals with latex allergies.[9][11]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • For extended operations or when handling larger quantities, consider double-gloving.

    • Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface with bare skin) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding Vulnerable Tissues

Given the serious eye irritation hazard (H319), robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all operations, including simple weighing.

  • Elevated Risk: When transferring solutions, working with quantities greater than a few grams, or if there is any risk of splashing, upgrade to splash-proof chemical goggles.[12]

  • Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical goggles.

Respiratory Protection: The Hierarchy of Controls

Protecting your respiratory system follows the hierarchy of controls: engineering controls are always the preferred method.[7][13]

  • Primary Control (Engineering): All handling of solid 6-Chloro-3-fluoropicolinonitrile and its solutions must be conducted within a certified chemical fume hood.[1][12] This contains airborne particles and vapors at the source, preventing inhalation exposure.

  • Secondary Control (Personal Protective Equipment): In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) must be used.[14][15] A full respiratory protection program, including fit testing and training, is required by OSHA under such circumstances.

Body Protection: Preventing Incidental Contact

Protective clothing prevents incidental skin contact and contamination of personal clothing.

  • Laboratory Coat: A clean, buttoned laboratory coat is required when working with this chemical.[12]

  • Additional Protection: For tasks with a higher risk of spills or splashes, consider a chemically resistant apron or coveralls.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Data Presentation: PPE Summary Table

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Single pair of nitrile glovesSafety glasses with side shieldsChemical Fume HoodLaboratory Coat
Preparing Solutions Single pair of nitrile glovesChemical splash gogglesChemical Fume HoodLaboratory Coat
Large-Scale Reactions (>10g) Double-gloved nitrileChemical splash goggles and face shieldChemical Fume HoodLaboratory Coat
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldNIOSH-approved respirator (if outside fume hood)Chemically resistant apron or coveralls

Experimental Protocols: Step-by-Step Guidance

Donning and Doffing PPE Workflow

Properly putting on and removing PPE is critical to prevent exposure and contamination.

Donning Sequence:

  • Wash Hands: Start with clean hands.

  • Lab Coat: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves first, turning them inside out.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Wash Hands: Wash hands thoroughly.

  • Eye/Face Protection: Remove goggles/face shield.

  • Respirator (if used): Remove the respirator.

  • Wash Hands: Wash hands again as a final precaution.

Mandatory Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 6-Chloro-3-fluoropicolinonitrile.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection start Start: Plan to handle 6-Chloro-3-fluoropicolinonitrile task_assessment Assess Task: - Scale (mg vs g) - Physical form (solid vs solution) - Potential for aerosol/dust generation start->task_assessment fume_hood Is a certified chemical fume hood available? task_assessment->fume_hood use_hood Conduct all work in fume hood fume_hood->use_hood Yes no_hood STOP WORK. Consult EHS. Respirator program required. fume_hood->no_hood No ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses use_hood->ppe_base splash_risk Is there a risk of splashing? ppe_base->splash_risk goggles Upgrade to Chemical Splash Goggles splash_risk->goggles Yes end_ppe Proceed with task splash_risk->end_ppe No face_shield_risk Significant splash risk or large volume? goggles->face_shield_risk face_shield Add Face Shield face_shield_risk->face_shield Yes face_shield_risk->end_ppe No face_shield->end_ppe

Caption: PPE selection workflow for 6-Chloro-3-fluoropicolinonitrile.

Operational and Disposal Plans

Handling:

  • Always handle this chemical in a well-ventilated area, preferably a designated chemical fume hood.[5][12]

  • Avoid creating dust when handling the solid material.

  • Keep containers tightly closed when not in use.[4][6]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

Spill Management:

  • Evacuate the immediate area and alert colleagues.

  • Wear the appropriate PPE as outlined in the "Spill Cleanup" section of the table above.

  • For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid raising dust.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

  • All waste containing 6-Chloro-3-fluoropicolinonitrile, including contaminated consumables (gloves, wipes, absorbent material), must be disposed of as hazardous chemical waste.[4]

  • Collect waste in a clearly labeled, sealed, and compatible container.[16] The container must be marked with the words "HAZARDOUS WASTE" and list the chemical contents.[16]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[7][16]

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07). PPS Gloves. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024-11-01). [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025-05-07). S&S Glove. [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Illinois Urbana-Champaign. [Link]

  • SAFETY DATA SHEET. (2016-02-29). HD Supply. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. CDC. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

  • Recommendations Concerning Chemical Hygiene in Laboratories. University of Massachusetts Amherst. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Guidelines for Halogenated Solvents Degreasing Operations. (1998-03-16). California Air Resources Board. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

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